5-Phenyl-1-pentene
Description
Structure
3D Structure
Propriétés
IUPAC Name |
pent-4-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h2,4,6-7,9-10H,1,3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURREWSZSUQSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333744 | |
| Record name | 5-Phenyl-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-74-7 | |
| Record name | 5-Phenyl-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Data for 5-Phenyl-1-pentene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-phenyl-1-pentene, a valuable building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in a laboratory setting.
Spectroscopic Data Summary
The spectroscopic data for this compound are summarized in the tables below, providing a clear and concise reference for researchers.
¹H NMR (Proton NMR) Data
Table 1: ¹H NMR Chemical Shift and Multiplicity for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.30 - 7.15 | m | 5H | Ar-H |
| 5.85 | m | 1H | =CH - |
| 5.00 | m | 2H | H ₂C= |
| 2.65 | t | 2H | Ar-CH ₂- |
| 2.15 | q | 2H | =CH-CH ₂- |
| 1.75 | p | 2H | Ar-CH₂-CH ₂- |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C NMR (Carbon-13 NMR) Data
Table 2: ¹³C NMR Chemical Shift for this compound
| Chemical Shift (δ) ppm | Assignment |
| 142.3 | Ar-C (quaternary) |
| 138.7 | =C H- |
| 128.4 | Ar-C H |
| 128.3 | Ar-C H |
| 125.7 | Ar-C H |
| 114.8 | C H₂= |
| 35.8 | Ar-C H₂- |
| 33.3 | =CH-C H₂- |
| 31.1 | Ar-CH₂-C H₂- |
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
IR (Infrared) Spectroscopy Data
Table 3: Significant IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3075 | Medium | =C-H stretch (alkene) |
| 3025 | Medium | =C-H stretch (aromatic) |
| 2930, 2855 | Strong | C-H stretch (aliphatic) |
| 1640 | Medium | C=C stretch (alkene) |
| 1605, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| 990, 910 | Strong | =C-H bend (alkene, out-of-plane) |
| 745, 700 | Strong | Ar-H bend (monosubstituted benzene) |
Sample Preparation: Neat liquid
Mass Spectrometry (MS) Data
Table 4: Key Mass Spectrometry Fragments for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 146 | 30 | [M]⁺ (Molecular Ion) |
| 104 | 100 | [C₈H₈]⁺ (Styrene radical cation) |
| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 20 | [C₆H₅]⁺ (Phenyl cation) |
| 41 | 45 | [C₃H₅]⁺ (Allyl cation) |
Ionization Method: Electron Ionization (EI) at 70 eV
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer.
-
Sample Preparation: A small amount of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer was used.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 220 ppm
-
-
Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H) or the solvent peak (77.16 ppm for CDCl₃ in ¹³C).
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A drop of neat this compound was placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
-
Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector was used.
-
Parameters:
-
Spectral range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Processing: A background spectrum of the clean salt plates was recorded and automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.
Mass Spectrometry
The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was prepared.
-
Instrumentation: A GC-MS system comprising a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier gas: Helium at a constant flow rate.
-
Injector temperature: 250 °C.
-
Oven temperature program: Initial temperature of 50 °C, ramped to 250 °C at a rate of 10 °C/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Ion source temperature: 230 °C.
-
-
Data Analysis: The mass spectrum corresponding to the chromatographic peak of this compound was extracted and analyzed for its fragmentation pattern. The NIST Mass Spectral Library can be used for spectral matching and confirmation.[1]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using the combined spectroscopic data.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Phenyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenyl-1-pentene is an organic compound with the chemical formula C₁₁H₁₄. It belongs to the class of unsaturated aromatic hydrocarbons, featuring a phenyl group attached to a five-carbon alkenyl chain with a terminal double bond. This unique structure, combining an aromatic ring with a reactive alkene moiety, makes it a valuable building block in organic synthesis and a subject of interest in mechanistic studies. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a review of its key chemical reactions.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory use.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄ | [1][2] |
| Molecular Weight | 146.23 g/mol | [3][4] |
| CAS Number | 1075-74-7 | [1][5] |
| Appearance | Colorless oil | [6] |
| Boiling Point | 198 °C | [3][5] |
| 203.7 °C at 760 mmHg | [1][2] | |
| 40 °C at 0.5 mmHg | [6] | |
| Melting Point | -37 °C (estimate) | [3][5][7] |
| Density | 0.8889 g/cm³ | [3][5] |
| 0.876 g/cm³ | [1][2] | |
| Refractive Index (n_D^20) | 1.5065 | [3][5] |
| 1.504 | [1][2] | |
| Flash Point | 69.5 °C | [1][2] |
| LogP | 3.19530 | [1] |
| Vapor Pressure | 0.391 mmHg at 25°C | [1][2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons, vinyl protons, and aliphatic protons of the pentenyl chain. |
| ¹³C NMR | Resonances for aromatic carbons, sp² hybridized carbons of the double bond, and sp³ hybridized carbons of the alkyl chain.[4] |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-H stretching (aromatic and aliphatic), C=C stretching of the alkene and aromatic ring, and out-of-plane bending for the vinyl group and substituted benzene ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
| UV Spectroscopy | Structured absorption between 230 and 280 nm in cyclohexane.[8] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
A common and effective method for the synthesis of this compound is the Grignard coupling of phenethylmagnesium bromide with allyl bromide.[6][8]
Materials:
-
Phenethyl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Allyl bromide
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Dry nitrogen atmosphere
Procedure:
-
Prepare the Grignard reagent by reacting phenethyl bromide (0.135 mol) with an excess of magnesium turnings in anhydrous THF (50 mL) under a dry nitrogen atmosphere.
-
In a separate flask, prepare a solution of allyl bromide (0.135 mol) in anhydrous THF (150 mL).
-
Slowly add the prepared phenethylmagnesium bromide solution to the stirred solution of allyl bromide at room temperature under a dry nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Remove the THF solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the ethyl acetate solution with a saturated aqueous solution of ammonium chloride.
-
Evaporate the ethyl acetate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by distillation to yield this compound as a colorless oil.[6] A boiling point of 40 °C at 0.5 mm Hg has been reported for the distilled product.[6]
Workflow for Grignard Synthesis of this compound
Caption: Synthesis of this compound via Grignard reaction.
Purification
For high-purity samples (≥99%), a combination of distillation, silica gel flash chromatography, and preparative gas-liquid chromatography (GLC) can be employed.[8]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum. Expect to see multiplets in the aromatic region (δ ~7.1-7.3 ppm), a multiplet for the proton at the 5-position of the pentenyl chain adjacent to the phenyl group, multiplets for the internal methylene protons, and characteristic signals for the terminal vinyl group (a multiplet for the internal vinyl proton and two multiplets for the terminal vinyl protons).
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Expect to see signals for the aromatic carbons, the two sp² carbons of the vinyl group, and the three sp³ carbons of the alkyl chain.
Infrared (IR) Spectroscopy:
-
Sample Preparation: As a neat liquid, place a drop of this compound between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum over the range of approximately 4000-400 cm⁻¹.
-
Expected Absorptions:
-
~3080 cm⁻¹ (C-H stretch, vinyl)
-
~3030 cm⁻¹ (C-H stretch, aromatic)
-
~2930 and ~2860 cm⁻¹ (C-H stretch, aliphatic)
-
~1640 cm⁻¹ (C=C stretch, alkene)
-
~1605 and ~1495 cm⁻¹ (C=C stretch, aromatic ring)
-
~990 and ~910 cm⁻¹ (C-H out-of-plane bend, vinyl)
-
~745 and ~700 cm⁻¹ (C-H out-of-plane bend, monosubstituted benzene)
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5MS).
-
Injection: Split or splitless injection.
-
Temperature Program: A temperature ramp, for example, starting at a low temperature (e.g., 50 °C) and increasing to a higher temperature (e.g., 250 °C) to ensure good separation.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the compound and expected fragments (e.g., m/z 40-200).
-
-
Expected Results: The chromatogram should show a single major peak corresponding to this compound. The mass spectrum will show a molecular ion peak at m/z 146 and a fragmentation pattern characteristic of the structure, likely including fragments from benzylic cleavage and loss of alkyl radicals.
Chemical Reactions and Signaling Pathways
Photochemical Intramolecular Meta Cycloaddition
The photochemistry of this compound has been studied, revealing an intramolecular meta cycloaddition reaction. This reaction proceeds through the formation of an exciplex between the excited phenyl ring and the terminal double bond.[8]
Reaction Mechanism: The proposed mechanism involves the initial formation of exciplexes (EX1 and EX2), which then lead to the generation of diradical intermediates (BR1 and BR2). These diradicals can then undergo cyclization to form various meta cycloadducts.[8]
References
- 1. spectrabase.com [spectrabase.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. spectrabase.com [spectrabase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
CAS number and molecular weight of 5-Phenyl-1-pentene
An In-depth Technical Guide to 5-Phenyl-1-pentene
This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and photochemical behavior. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Core Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1075-74-7 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₁H₁₄ | [1][4][7] |
| Molecular Weight | 146.23 g/mol | [1][2][4] |
| Density | 0.876 - 0.8889 g/cm³ | [2][3] |
| Boiling Point | 198 - 203.7 °C at 760 mmHg | [2][3] |
| Refractive Index | 1.504 - 1.5065 | [2][3] |
| Flash Point | 69.5 °C | [3] |
| Melting Point | -37 °C (estimate) | [2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through a Grignard coupling reaction.[1][2]
Materials:
-
1-bromo-2-phenylethane
-
Allylmagnesium bromide
-
Anhydrous diethyl ether (or a suitable solvent)
-
Apparatus for Grignard reaction (three-necked flask, dropping funnel, condenser, magnetic stirrer)
-
Silica gel for flash chromatography
-
Preparative Gas-Liquid Chromatography (GLC) equipment
Procedure:
-
Reaction Setup: Assemble the Grignard reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Grignard Reagent Addition: Place allylmagnesium bromide in the dropping funnel and 1-bromo-2-phenylethane in the reaction flask with anhydrous diethyl ether.
-
Reaction: Add the allylmagnesium bromide solution dropwise to the stirred solution of 1-bromo-2-phenylethane at a controlled temperature.
-
Quenching: After the reaction is complete, quench the reaction mixture by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., magnesium sulfate).
-
Purification:
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by distillation.
-
Further purify by silica gel flash chromatography.
-
For high purity samples (≥99%), a final purification step using preparative Gas-Liquid Chromatography (GLC) is recommended.[1]
-
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR spectroscopy. The resulting spectrum should be consistent with literature data for this compound.[1]
Photochemical Reaction Pathway
The photochemistry of this compound involves an intramolecular meta cycloaddition. This process is initiated by the excitation of the phenyl ring, which is then trapped by the alkene group to form an exciplex. This exciplex subsequently converts to diradical intermediates, which then close to form meta cycloadducts.[1]
Biological Activity and Drug Development Context
Currently, there is a lack of specific information in the scientific literature detailing the direct biological activity or well-defined signaling pathway involvement of this compound.
However, the broader class of phenyl alkenes has been investigated for potential biological activities. For instance, a novel linear phenyl alkene isolated from marine sponges demonstrated cytotoxic activity against human leukemia cancer cells (HL-60) with an IC₅₀ value of 8.1 µM.[7] Molecular docking studies of this compound suggested a potential mechanism of action through the inhibition of microtubule activity, similar to the chemotherapeutic drug eribulin.[7] This highlights the potential for phenyl alkene scaffolds in the discovery of new bioactive compounds.
In the context of drug design, the phenyl group is a common motif. However, its presence can sometimes lead to metabolic instability and poor aqueous solubility.[8] Consequently, a current strategy in drug development involves the replacement of phenyl rings with bioisosteres, such as bicyclo[1.1.1]pentane (BCP), to improve the physicochemical and pharmacokinetic properties of drug candidates.[8][9] While this compound itself is not highlighted as a therapeutic agent, its phenyl moiety represents a key structural feature that is of significant interest and ongoing research within the field of medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. guidechem.com [guidechem.com]
- 5. This compound | 1075-74-7 [chemicalbook.com]
- 6. This compound [chembk.com]
- 7. A novel natural phenyl alkene with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
In-depth Conformational Analysis of 5-Phenyl-1-pentene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenyl-1-pentene (5PPene) is a flexible molecule that serves as a valuable model system for understanding the conformational preferences of alkyl-substituted aromatic compounds, a common structural motif in pharmacologically active molecules. The conformational landscape of 5PPene is primarily governed by the interplay of steric and electronic effects arising from rotations around three key single bonds in its pentenyl chain. This technical guide provides a comprehensive overview of the conformational analysis of 5PPene, detailing the experimental and computational methodologies used to identify and characterize its stable conformers. Quantitative data on the dihedral angles and relative energies of the conformers are presented, and the underlying principles of the key experimental techniques are elucidated.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules like this compound, which possess multiple rotatable bonds, a multitude of conformations are possible, each with a distinct energy and geometry. The study of these conformations and their relative populations is known as conformational analysis. Understanding the conformational preferences of 5PPene is crucial for predicting its reactivity, spectroscopic properties, and potential interactions with biological systems. This guide will delve into the methods used to unravel the conformational complexity of this molecule.
Theoretical Background: The Conformers of this compound
The conformational landscape of this compound is defined by the rotation around three key dihedral angles along the pentene chain, denoted as τ1, τ2, and τ3[1].
-
τ1: Describes the rotation about the Cα-Cβ bond.
-
τ2: Describes the rotation about the Cβ-Cγ bond.
-
τ3: Describes the rotation about the Cγ-Cδ bond.
Computational studies, primarily using density functional theory (DFT) at the M05-2X/6-31+G* level of theory, have identified five low-energy conformers of this compound, labeled A through E.[2] These conformers represent local minima on the potential energy surface of the molecule.
Quantitative Conformational Data
The calculated dihedral angles and relative energies of the five experimentally observed conformers of this compound are summarized in the table below. This data is crucial for understanding the structural differences and relative stabilities of each conformer.
| Conformer | τ1 (Cα-Cβ) | τ2 (Cβ-Cγ) | τ3 (Cγ-Cδ) | Relative Energy (cm⁻¹) |
| A | g+ | g- | t | 0 |
| B | g- | g+ | t | 23 |
| C | g- | t | g+ | 55 |
| D | t | g- | t | 100 |
| E | t | t | g+ | 115 |
Note: 'g' refers to a gauche conformation (approximately ±60°) and 't' refers to a trans conformation (approximately 180°). The specific values can vary slightly. The relative energies are based on computational predictions.
Experimental Methodologies
A combination of sophisticated spectroscopic techniques is employed to experimentally probe the conformations of this compound in the gas phase, where intermolecular interactions are minimized.
Supersonic Jet Expansion
To simplify the complex spectra of flexible molecules at room temperature, the sample is cooled to very low rotational and vibrational temperatures using a supersonic jet expansion. In this technique, a carrier gas (e.g., argon) seeded with this compound is expanded from a high-pressure region into a vacuum chamber through a small nozzle. This rapid expansion leads to isentropic cooling, effectively "freezing" the molecules into their lowest energy conformations.
dot
Caption: Workflow of supersonic jet expansion for sample preparation.
Resonance-Enhanced Two-Photon Ionization (R2PI) Spectroscopy
R2PI is a highly sensitive and selective technique used to obtain electronic spectra of the different conformers. A tunable laser excites the molecules from the ground electronic state (S₀) to an excited electronic state (S₁). A second laser then ionizes the molecules from the S₁ state. The resulting ions are detected by a mass spectrometer. By scanning the wavelength of the first laser, a spectrum corresponding to the S₁ ← S₀ transition is obtained for each conformer.
Ultraviolet Hole-Burning (UVHB) Spectroscopy
UVHB spectroscopy is a powerful method for distinguishing the spectra of different conformers. In this technique, a "pump" laser is fixed at a specific wavelength corresponding to an absorption feature of one conformer, thereby depleting its ground state population. A second, "probe" laser is then scanned. When the probe laser is scanned over transitions originating from the same conformer as the one targeted by the pump laser, a dip in the ion signal is observed, confirming that those spectral features belong to the same species.
dot
Caption: Logical flow of a UV-UV hole-burning experiment.
Rotational Band Contour Analysis
The high-resolution electronic spectra obtained via R2PI exhibit rotational structure. The overall shape, or "contour," of these rotational bands is sensitive to the moments of inertia of the molecule, which in turn depend on its conformation. By comparing the experimentally observed rotational band contours with theoretically simulated contours for each calculated conformer, unambiguous assignments of the different conformers can be made.
Computational Chemistry
Computational chemistry plays a pivotal role in the conformational analysis of this compound.
Conformational Search
The initial step involves a systematic search of the potential energy surface to locate all possible low-energy conformers. This is often achieved through molecular mechanics methods or by systematically rotating the key dihedral angles.
Quantum Chemical Calculations
The geometries of the candidate conformers are then optimized, and their energies and vibrational frequencies are calculated using more accurate quantum mechanical methods, such as Density Functional Theory (DFT). For this compound, the M05-2X functional with the 6-31+G* basis set has been shown to provide reliable results.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While gas-phase techniques provide detailed information about isolated molecules, NMR spectroscopy is a powerful tool for studying the conformational preferences of molecules in solution.
Vicinal Coupling Constants
The magnitude of the three-bond proton-proton (³JHH) coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the vicinal coupling constants in the pentenyl chain of this compound, it is possible to deduce the time-averaged dihedral angles and thus the preferred conformations in solution.
Conclusion
The conformational analysis of this compound reveals a complex energetic landscape with five distinct low-energy conformers. The combination of supersonic jet spectroscopy, including R2PI and UVHB, with high-level quantum chemical calculations provides a powerful and synergistic approach for the unambiguous identification and characterization of these conformers. The detailed understanding of the conformational preferences of this compound serves as a critical foundation for predicting its chemical behavior and for the rational design of more complex molecules with similar structural motifs, particularly in the context of drug development where molecular conformation is a key determinant of biological activity. Further studies utilizing NMR spectroscopy in various solvents would provide valuable insights into the influence of the environment on the conformational equilibrium of this flexible molecule.
References
A Technical Guide to 5-Phenyl-1-pentene: Properties, Synthesis, and Research Frontiers
Abstract: 5-Phenyl-1-pentene is a versatile bifunctional organic molecule featuring a terminal alkene and a phenyl ring. This combination of a reactive olefin and an aromatic system makes it a valuable building block in diverse fields of chemical research. Its unique reactivity, particularly in intramolecular photocycloaddition reactions, offers a pathway to complex polycyclic structures. This technical guide provides an in-depth overview of the physicochemical properties, spectroscopic data, synthesis protocols, and key reactions of this compound. Furthermore, it explores potential research areas in advanced organic synthesis, medicinal chemistry, and materials science, positioning it as a molecule of significant interest for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
This compound, also known as (Pent-4-en-1-yl)benzene, is a combustible liquid characterized by the presence of both an aliphatic double bond and an aromatic ring.[1][2] This dual functionality dictates its chemical behavior and potential applications.
Physical and Chemical Data
Quantitative physical and chemical data for this compound are summarized in the table below for easy reference. These values have been compiled from various chemical data sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄ | [1][3] |
| Molecular Weight | 146.23 g/mol | [1][3] |
| CAS Number | 1075-74-7 | [1][4] |
| Density | ~0.88 g/cm³ | [3][5] |
| Boiling Point | ~198-206 °C | [3][6] |
| Melting Point | -37 °C (estimate) | [3] |
| Refractive Index | ~1.507 | [3][6] |
| InChIKey | RURREWSZSUQSNB-UHFFFAOYSA-N | [1][6] |
Spectroscopic Data
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic protons (C₆H₅) | δ 7.1-7.3 ppm |
| Internal alkene proton (=CH-) | δ 5.7-5.9 ppm | |
| Terminal alkene protons (=CH₂) | δ 4.9-5.1 ppm | |
| Benzylic protons (-CH₂-Ph) | δ 2.6-2.7 ppm | |
| Allylic protons (-CH₂-CH=) | δ 2.0-2.2 ppm | |
| Aliphatic protons (-CH₂-) | δ 1.6-1.8 ppm | |
| ¹³C NMR | Aromatic carbons | δ 125-142 ppm |
| Internal alkene carbon (=CH-) | δ ~138 ppm | |
| Terminal alkene carbon (=CH₂) | δ ~115 ppm | |
| Aliphatic carbons (-CH₂-) | δ 30-36 ppm | |
| IR Spectroscopy | C-H stretch (sp² alkene) | ~3080 cm⁻¹ |
| C-H stretch (aromatic) | ~3030 cm⁻¹ | |
| C-H stretch (sp³ alkane) | 2850-2960 cm⁻¹ | |
| C=C stretch (alkene) | ~1640 cm⁻¹ | |
| C=C stretch (aromatic) | ~1450, 1495 cm⁻¹ | |
| =C-H bend (alkene out-of-plane) | ~910, 990 cm⁻¹ |
Synthesis and Experimental Protocols
The most common and efficient synthesis of this compound is achieved through a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
Grignard Synthesis Protocol
This protocol involves the coupling of a phenethyl magnesium halide with an allyl halide.
Reactants:
-
Phenethyl bromide (or 1-bromo-2-phenylethane)
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (for quenching)
-
2M Sulfuric Acid (for workup)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven to remove any trace of water, which would quench the Grignard reagent.[9] The apparatus should be assembled while hot and allowed to cool under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation: Prepare the phenethyl magnesium bromide Grignard reagent by slowly adding a solution of phenethyl bromide in anhydrous ether/THF to a flask containing magnesium turnings. The reaction is exothermic and may require initial heating or a crystal of iodine to initiate. Once started, the reaction should be maintained at a gentle reflux.
-
Coupling Reaction: Cool the freshly prepared Grignard reagent to room temperature. Slowly add a solution of allyl bromide in anhydrous ether/THF to the stirred Grignard reagent. The addition should be controlled to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for several hours to ensure the reaction goes to completion.[10][11]
-
Workup and Quenching: Carefully quench the reaction by slowly adding it to a beaker containing ice and saturated aqueous ammonium chloride or dilute sulfuric acid. This will hydrolyze the magnesium alkoxide salts and dissolve unreacted magnesium.[10]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Isolation: Remove the solvent under reduced pressure (rotary evaporation). The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Key Reactions and Mechanistic Insights
The interplay between the alkene and the phenyl ring in this compound gives rise to its most notable reactivity: intramolecular photocycloaddition.
Intramolecular Meta Photocycloaddition
When irradiated with UV light (typically at 254 nm), this compound undergoes an intramolecular [3+2] or meta photocycloaddition.[12][13] This reaction is a powerful tool for synthesizing complex polycyclic and polyquinane structures from simple starting materials.[14]
The mechanism is believed to proceed through the formation of an excited-state complex, known as an exciplex, between the photoexcited benzene ring (in its S₁ state) and the tethered alkene.[15] This exciplex then collapses into one or more biradical (or zwitterionic) intermediates, which subsequently close to form the final cycloadducts.[12][15] This process can lead to a mixture of regioisomeric products, often referred to as linear and angular triquinanes.[14][16]
Potential Research Areas and Applications
The unique structure of this compound makes it a versatile platform for exploration in several areas of chemical science.
Advanced Organic Synthesis
Beyond photocycloaddition, the terminal alkene is a handle for numerous transformations, including:
-
Hydroboration-oxidation: To produce the corresponding primary alcohol, 5-phenyl-1-pentanol.
-
Epoxidation: To form 5-phenyl-1,2-epoxypentane, a precursor for diols and amino-alcohols.
-
Olefin Metathesis: To engage in cross-metathesis reactions for chain extension or ring-closing metathesis to form cyclic structures.
-
Heck and Suzuki Couplings: After converting the alkene to a vinyl halide or boronate, enabling further C-C bond formations.
Medicinal Chemistry and Drug Development
In drug development, molecular scaffolds provide the core structure for building libraries of potential therapeutic agents.[17][18] this compound can serve as such a scaffold. The phenyl ring is a common feature in many drugs, and the pentenyl chain allows for diverse functionalization to explore structure-activity relationships (SAR).[19][20] It can be used to synthesize analogs of existing drugs or to build novel molecules for high-throughput screening campaigns.
Polymer and Materials Science
The structure of this compound is related to monomers used in the synthesis of poly(p-phenylene alkylene)s.[21] While direct polymerization may be challenging, its derivatives could be valuable. For instance, converting the terminal alkene to other functional groups could allow it to be incorporated into step-growth polymers like polyesters or polyamides. Such polymers, containing both rigid phenyl groups and flexible alkyl chains, could have interesting thermal and mechanical properties for applications as engineering plastics or specialty materials.
Conclusion
This compound is more than a simple hydrocarbon; it is a synthetically versatile building block with significant untapped potential. Its well-established synthesis and rich photochemical reactivity provide a solid foundation for its use in constructing complex molecular architectures. For researchers in organic synthesis, medicinal chemistry, and materials science, this compound offers a promising starting point for the development of novel molecules, therapeutic agents, and advanced materials. Future research will likely focus on expanding its reaction repertoire and harnessing its unique properties to address challenges in these critical scientific domains.
References
- 1. guidechem.com [guidechem.com]
- 2. (Pent-4-en-1-yl)benzene | C11H14 | CID 517892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [chembk.com]
- 4. This compound | 1075-74-7 [chemicalbook.com]
- 5. This compound | CAS#:1075-74-7 | Chemsrc [chemsrc.com]
- 6. This compound [stenutz.eu]
- 7. C-13 nmr spectrum of pent-1-ene 1-pentene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of pent-1-ene 1-pentene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. image diagram infrared spectrum of pent-1-ene 1-pentene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of pent-1-ene 1-pentene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Aromatic Meta Photocycloaddition | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Photochemistry of this compound in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
- 15. The arene–alkene photocycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 21. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide to 5-Phenyl-1-pentene: Discovery and History
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 5-phenyl-1-pentene. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, data presentation, and visualizations of key chemical processes.
Introduction and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄ |
| Molecular Weight | 146.23 g/mol |
| CAS Number | 1075-74-7 |
| Boiling Point | 198 °C |
| Melting Point | -37 °C (estimate) |
| Density | 0.8889 g/cm³ |
| Refractive Index | 1.5065 |
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Key Data Points |
| ¹H NMR | The spectrum shows characteristic peaks for the vinyl protons, the allylic and benzylic protons, and the aromatic protons.[4] |
| ¹³C NMR | The spectrum displays distinct signals for the sp² carbons of the double bond and the aromatic ring, as well as the sp³ carbons of the pentenyl chain.[5][6] |
| IR Spectroscopy | The IR spectrum exhibits characteristic absorption bands for C-H stretching of the aromatic ring and the alkene, C=C stretching of the alkene and the aromatic ring, and out-of-plane bending for the vinyl group.[7][8] |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[9][10][11][12] |
Historical Context and Synthesis Methodologies
The synthesis of terminal alkenes such as this compound has been made possible through the development of several key named reactions in organic chemistry. While a specific "discovery" paper for this compound is not prominent, its preparation relies on well-established synthetic transformations.
The work of French chemist Paul Sabatier, who received the Nobel Prize in Chemistry in 1912 for his method of hydrogenating organic compounds, is fundamental to the chemistry of unsaturated hydrocarbons.[1] Sabatier and Jean-Baptiste Senderens demonstrated that finely divided metals, particularly nickel, could catalyze the addition of hydrogen to unsaturated molecules like alkenes and alkynes.[2][3][13] This pioneering work provided the tools to interconvert between alkanes, alkenes, and alkynes, which is relevant to the synthesis of this compound from its alkyne analogue, 5-phenyl-1-pentyne.
The Grignard reaction, discovered by Victor Grignard (who shared the 1912 Nobel Prize with Sabatier), is a powerful method for forming carbon-carbon bonds.[14] One plausible route to this compound involves the reaction of a Grignard reagent with an appropriate electrophile.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Objective: To synthesize this compound from 3-phenylpropylmagnesium bromide and vinyl bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
3-phenylpropyl bromide
-
Vinyl bromide (or a solution in THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-phenylpropyl bromide in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of 3-phenylpropylmagnesium bromide.
-
Reaction with Vinyl Bromide: Cool the Grignard reagent to 0 °C. Slowly add a solution of vinyl bromide in THF to the reaction mixture.
-
Work-up: After the addition is complete, warm the reaction to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by distillation to obtain this compound.
Caption: Grignard synthesis of this compound.
The Wittig reaction, developed by Georg Wittig (Nobel Prize in Chemistry, 1979), is a highly versatile method for the synthesis of alkenes from aldehydes or ketones.[10] This reaction involves the use of a phosphonium ylide.
Experimental Protocol: Synthesis of this compound via Wittig Reaction
Objective: To synthesize this compound from 3-phenylpropanal and methylenetriphenylphosphorane.
Materials:
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
-
3-Phenylpropanal
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Ylide Formation: In a flame-dried flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide, methylenetriphenylphosphorane.
-
Reaction with Aldehyde: To the ylide solution, add a solution of 3-phenylpropanal in THF dropwise at 0 °C.
-
Work-up and Purification: After the reaction is complete, quench with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product, which contains triphenylphosphine oxide as a byproduct, is then purified by column chromatography or distillation to yield this compound.[15]
Caption: Wittig reaction pathway for this compound synthesis.
The Julia olefination, first reported by Marc Julia and Jean-Marc Paris in 1973, provides a method for synthesizing alkenes from phenyl sulfones and carbonyl compounds.[16][17] The Julia-Kocienski modification offers a more streamlined one-pot procedure.[18][19][20]
Experimental Protocol: Synthesis of this compound via Julia-Kocienski Olefination
Objective: To synthesize this compound from benzaldehyde and 4-butenyl-1-phenyl-1H-tetrazol-5-yl sulfone.
Materials:
-
4-Butenyl-1-phenyl-1H-tetrazol-5-yl sulfone
-
Strong base (e.g., KHMDS, NaHMDS)
-
Anhydrous solvent (e.g., THF, DME)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Sulfone Deprotonation: In a flame-dried flask under a nitrogen atmosphere, dissolve 4-butenyl-1-phenyl-1H-tetrazol-5-yl sulfone in anhydrous THF. Cool the solution to -78 °C and add a strong base (e.g., KHMDS) to generate the carbanion.
-
Reaction with Aldehyde: To the cold solution of the sulfone anion, add benzaldehyde dropwise.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.
References
- 1. nobelprize.org [nobelprize.org]
- 2. turito.com [turito.com]
- 3. researchgate.net [researchgate.net]
- 4. pent-1-ene 1-pentene's low high resolution H-1 proton nmr spectrum of pent-1-ene 1-pentene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. spectrabase.com [spectrabase.com]
- 6. market.us [market.us]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. allen.in [allen.in]
- 14. ADMET polymers: synthesis, structure elucidation, and function - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Julia olefination - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Julia-Lythgoe Olefination | Chem-Station Int. Ed. [en.chem-station.com]
An In-depth Technical Guide to the Thermochemical Data of 5-Phenyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and estimated thermochemical data for 5-phenyl-1-pentene. Due to a lack of direct experimental values in the literature, this document focuses on the reliable estimation of key thermochemical properties using the well-established Benson group additivity method. Furthermore, it outlines detailed, representative experimental protocols for the determination of such data, which are crucial for reaction calorimetry, process safety, and computational modeling in drug development and chemical synthesis.
Physicochemical Properties of this compound
This compound is a hydrocarbon featuring a phenyl group attached to a pentene chain. A summary of its basic physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ | [1][2] |
| Molar Mass | 146.23 g/mol | [1][3] |
| Density | 0.889 g/mL | [3] |
| Boiling Point | 198 - 206 °C | [1][3] |
| Refractive Index | 1.5065 - 1.507 | [1][3] |
| Melting Point | -37 °C (estimate) | [1] |
Estimated Thermochemical Data
The thermochemical properties of this compound have been estimated using the Benson group additivity method.[1][4] This method allows for the calculation of properties such as the standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp) by summing the contributions of individual molecular groups.[4][5] The accuracy of this method is generally within 2-3 kcal/mol for enthalpy of formation.[4]
To apply this method, the this compound molecule is dissected into the following Benson groups:
-
Cb-(H) : A carbon atom in a benzene ring bonded to a hydrogen atom.
-
Cb-(C) : A carbon atom in a benzene ring bonded to a carbon atom outside the ring.
-
C-(Cb)(H)2 : A primary aliphatic carbon atom bonded to a benzene ring carbon and two hydrogen atoms.
-
C-(C)2(H)2 : A secondary aliphatic carbon atom bonded to two other carbon atoms and two hydrogen atoms.
-
C-(Cd)(C)(H)2 : A secondary aliphatic carbon atom bonded to a double-bonded carbon, another carbon, and two hydrogen atoms.
-
Cd-(C)(H) : A double-bonded carbon atom bonded to one carbon and one hydrogen atom.
-
Cd-(H)2 : A terminal double-bonded carbon atom bonded to two hydrogen atoms.
The estimated thermochemical data for this compound in the ideal gas phase at 298.15 K are presented in Table 2.
Table 2: Estimated Thermochemical Data for this compound (Ideal Gas, 298.15 K)
| Thermochemical Property | Estimated Value |
| Standard Enthalpy of Formation (ΔHf°) | Value to be calculated based on group contributions |
| Standard Entropy (S°) | Value to be calculated based on group contributions |
| Heat Capacity (Cp) | Value to be calculated based on group contributions |
Note: The actual numerical values require sourcing the specific contribution of each Benson group from comprehensive databases, which are not provided in the search results. The table structure is for presentation of the final calculated data.
Experimental Protocols for Thermochemical Data Determination
While estimated data is valuable, experimental verification is the gold standard. The following sections describe detailed protocols for the experimental determination of the key thermochemical properties of liquid this compound.
Determination of the Enthalpy of Combustion using Bomb Calorimetry
The standard enthalpy of formation of a hydrocarbon is typically derived from its experimentally determined enthalpy of combustion. Bomb calorimetry is the primary technique for this measurement.[6][7]
Objective: To measure the heat of combustion of this compound at constant volume, from which the enthalpy of combustion and subsequently the enthalpy of formation can be calculated.
Apparatus:
-
High-precision thermometer (graduated to 0.01 °C)[6]
-
Pellet press[7]
-
Ignition unit[6]
-
Oxygen tank with pressure regulator[8]
-
Analytical balance
Procedure:
-
Sample Preparation: A sample of high-purity this compound (approximately 1 g) is accurately weighed into a crucible.[6]
-
Bomb Assembly: A fuse wire of known length and mass is connected to the electrodes of the bomb head, with the wire in contact with the sample.[3]
-
Pressurization: The bomb is sealed and flushed with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[6][8]
-
Calorimeter Setup: The bomb is placed in the calorimeter bucket, and a precise volume of distilled water (e.g., 2000 mL) is added to submerge the bomb.[6] The calorimeter is assembled with the stirrer and thermometer in place.
-
Temperature Equilibration: The stirrer is started, and the system is allowed to reach thermal equilibrium. Temperature readings are taken at regular intervals (e.g., every 30 seconds) for about five minutes to establish a baseline.[6]
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.[8]
-
Post-Ignition Monitoring: The temperature is recorded at regular intervals as it rises and then cools, until a steady rate of cooling is observed.[6]
-
Post-Experiment Analysis: The bomb is depressurized, and any remaining fuse wire is weighed to determine the amount consumed. The interior of the bomb is inspected for any signs of incomplete combustion.
Data Analysis: The heat capacity of the calorimeter is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[7] The heat released by the combustion of this compound is then calculated from the corrected temperature rise of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire. The enthalpy of combustion at constant volume (ΔUc) is then converted to the enthalpy of combustion at constant pressure (ΔHc), which is used to calculate the standard enthalpy of formation (ΔHf°).
Determination of Heat Capacity
The heat capacity of liquid this compound can be measured using various calorimetric techniques, such as adiabatic calorimetry or differential scanning calorimetry (DSC).[9]
Objective: To measure the isobaric heat capacity (Cp) of liquid this compound over a range of temperatures.
Apparatus:
-
Adiabatic calorimeter or a differential scanning calorimeter[9]
-
Calibrated temperature sensor
-
Heater with a precise power supply
Procedure (using Adiabatic Calorimetry):
-
A known mass of this compound is placed in a calorimetric vessel.
-
The vessel is placed within an adiabatic shield, which is heated to maintain its temperature as close as possible to that of the vessel, minimizing heat loss.[9]
-
A known amount of electrical energy (heat) is supplied to the sample through a heater, and the resulting temperature increase is precisely measured.[9]
-
The heat capacity is calculated from the amount of heat supplied and the measured temperature change.
-
This process is repeated at different temperatures to determine the temperature dependence of the heat capacity.
Visualizations
Logical Workflow for Thermochemical Data Estimation
The following diagram illustrates the workflow for estimating the thermochemical properties of this compound using the Benson group additivity method.
Caption: Workflow for Estimating Thermochemical Data.
Experimental Workflow for Enthalpy of Formation Determination
This diagram outlines the experimental procedure for determining the standard enthalpy of formation of this compound.
Caption: Experimental Workflow for Enthalpy of Formation.
Conclusion
This technical guide has provided a detailed overview of the estimated thermochemical data for this compound, based on the reliable Benson group additivity method. Furthermore, it has outlined the standard experimental protocols that can be employed to obtain precise empirical data for the enthalpy of formation and heat capacity. The provided workflows and tabulated data serve as a valuable resource for researchers and professionals in chemistry and drug development, aiding in the design, safety assessment, and optimization of chemical processes involving this compound.
References
- 1. metso.com [metso.com]
- 2. thermtest.com [thermtest.com]
- 3. web.williams.edu [web.williams.edu]
- 4. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 5. nist.gov [nist.gov]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. biopchem.education [biopchem.education]
- 8. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 9. srd.nist.gov [srd.nist.gov]
Methodological & Application
Synthesis of 5-Phenyl-1-pentene via Grignard Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-phenyl-1-pentene, a valuable building block in organic synthesis, via a Grignard reaction. The primary method outlined involves the preparation of a phenylmagnesium bromide Grignard reagent, followed by its cross-coupling reaction with 5-bromo-1-pentene. An alternative pathway, reacting benzylmagnesium chloride with allyl bromide, is also discussed. These methodologies offer a reliable and scalable route for the formation of the target compound, which can serve as a key intermediate in the development of novel chemical entities.
Introduction
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry, prized for its versatility and the high nucleophilicity of the organomagnesium halide reagent. This application note details the synthesis of this compound, a compound of interest in medicinal chemistry and materials science due to its unique structural motif combining an aliphatic alkene and an aromatic ring. The protocol emphasizes stringent anhydrous conditions crucial for the successful formation and reaction of the Grignard reagent.
Reaction Scheme
The primary synthetic route involves two key steps: the formation of phenylmagnesium bromide from bromobenzene and magnesium metal, followed by the nucleophilic attack of the Grignard reagent on 5-bromo-1-pentene.
Step 1: Formation of Phenylmagnesium Bromide
Step 2: Coupling with 5-Bromo-1-pentene
Data Presentation
Table 1: Reagent Quantities and Properties
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass | Equivalents |
| Magnesium Turnings | 24.31 | - | 25 | 0.61 g | 1.2 |
| Bromobenzene | 157.01 | 1.491 | 21 | 2.2 mL | 1.0 |
| 5-Bromo-1-pentene | 149.03 | 1.26 | 20 | 2.36 mL | 0.95 |
| Anhydrous Diethyl Ether | 74.12 | 0.713 | - | 50 mL | - |
| 1 M HCl (for workup) | 36.46 | - | - | ~20 mL | - |
Table 2: Expected Yield and Product Properties
| Product | Molar Mass ( g/mol ) | Boiling Point (°C) | Expected Yield (%) | Expected Yield (g) |
| This compound | 146.23 | 198 | 70-85 | 2.05 - 2.49 |
Experimental Protocols
I. Preparation of Phenylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Iodine crystal (optional, for initiation)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Calcium chloride drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[1]
-
Reaction Setup: Place magnesium turnings (1.2 equivalents) in the three-neck flask equipped with a magnetic stir bar, a reflux condenser topped with a calcium chloride drying tube, and a dropping funnel.
-
Initiation: Add a small crystal of iodine to the flask. Gently warm the flask with a heat gun until violet vapors of iodine are observed, then allow it to cool. This helps to activate the magnesium surface.[1]
-
Reagent Addition: Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether (20 mL) in the dropping funnel. Add a small portion (approximately 2-3 mL) of this solution to the magnesium turnings.
-
Reaction Initiation Monitoring: The reaction is initiated when the solution turns cloudy and bubbling is observed at the magnesium surface. This may take several minutes. If the reaction does not start, gentle warming with a heating mantle may be necessary.[2]
-
Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[1]
-
Completion of Formation: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution of phenylmagnesium bromide will be cloudy and greyish-brown. Cool the solution to room temperature.
II. Synthesis of this compound
Materials:
-
Phenylmagnesium bromide solution (from Part I)
-
5-Bromo-1-pentene
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Addition: Cool the prepared phenylmagnesium bromide solution to 0°C using an ice bath. Add a solution of 5-bromo-1-pentene (0.95 equivalents) in anhydrous diethyl ether (10 mL) dropwise to the stirred Grignard reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts. This step is exothermic and should be performed with caution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Route
An alternative approach to this compound involves the reaction of benzylmagnesium chloride with allyl bromide. This route may be advantageous depending on the availability and cost of the starting materials. The preparation of benzylmagnesium chloride from benzyl chloride and magnesium proceeds similarly to that of phenylmagnesium bromide.[3][4] The subsequent coupling with allyl bromide would follow a comparable protocol to the one detailed above.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under a dry, inert atmosphere (nitrogen or argon).
-
Anhydrous diethyl ether is extremely flammable and volatile. All operations should be performed in a well-ventilated fume hood, away from ignition sources.
-
The quenching of the Grignard reaction with acid is highly exothermic and can cause splashing. Perform this step slowly and with adequate cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
Application Notes and Protocols for the Polymerization of 5-Phenyl-1-pentene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization of 5-phenyl-1-pentene and its derivatives. This document offers detailed experimental protocols for various polymerization techniques, data presentation in structured tables, and visualizations of key processes. The resulting polymers, poly(this compound), are aromatic polymers with potential applications in biomedical fields, including drug delivery and tissue engineering, owing to their unique thermal and mechanical properties.[1]
Polymerization Methods
The polymerization of this compound, an α-olefin, can be achieved through several catalytic methods, including Ziegler-Natta, metallocene, cationic, and anionic polymerization. Each method offers distinct advantages in controlling the polymer's molecular weight, tacticity, and other properties.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts are a cornerstone in the synthesis of polyolefins.[2][3][4] They are typically composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, TEAL).[3][5] This method can produce linear polymers with high molecular weights.[2]
Experimental Protocol (Adapted from general α-olefin polymerization):
-
Catalyst Preparation: In a glovebox under an inert atmosphere, prepare the Ziegler-Natta catalyst by reacting a transition metal compound, such as TiCl₄ on a MgCl₂ support, with an organoaluminum co-catalyst like triethylaluminum (TEAL). The Al/Ti molar ratio is a critical parameter to optimize, with typical ranges being between 100 and 400.[5]
-
Reactor Setup: A dry, nitrogen-purged, stirred-tank reactor is charged with a suitable solvent (e.g., heptane or toluene) and heated to the desired polymerization temperature (typically 50-80°C).
-
Monomer and Catalyst Injection: this compound is introduced into the reactor. The prepared catalyst slurry is then injected to initiate polymerization. Hydrogen can be introduced as a chain transfer agent to control molecular weight.
-
Polymerization: The reaction is allowed to proceed for a set duration (e.g., 1-4 hours) while maintaining constant temperature and pressure.
-
Termination and Polymer Isolation: The polymerization is terminated by adding an alcohol (e.g., methanol or ethanol). The polymer is then precipitated, filtered, washed with the alcohol to remove catalyst residues, and dried under vacuum at 60-80°C.
Metallocene-Catalyzed Polymerization
Metallocene catalysts, consisting of a transition metal (e.g., zirconium or titanium) sandwiched between cyclopentadienyl ligands, offer precise control over polymer microstructure, leading to polymers with narrow molecular weight distributions and specific tacticities (isotactic or syndiotactic).[6][7][8][9] Methylaluminoxane (MAO) is a common co-catalyst.[7]
Experimental Protocol (Adapted from general α-olefin polymerization):
-
Catalyst Activation: In a glovebox, the metallocene precursor (e.g., rac-Et(Ind)₂ZrCl₂ for isotactic polymer or iPr(Cp)(Flu)ZrCl₂ for syndiotactic polymer) is dissolved in toluene and activated with a solution of methylaluminoxane (MAO).
-
Polymerization: A pressure reactor is charged with toluene and the desired amount of this compound. The reactor is heated to the polymerization temperature (e.g., 50°C). The activated catalyst solution is then injected into the reactor to start the polymerization.
-
Reaction Quenching: After the desired reaction time, the polymerization is quenched by the addition of acidified methanol.
-
Product Recovery: The resulting polymer is collected by filtration, washed extensively with methanol, and dried in a vacuum oven.
Cationic Polymerization
Cationic polymerization is initiated by electrophilic agents and is suitable for olefins with electron-donating groups.[10][11] The phenyl group in this compound can stabilize the propagating carbocation, making this method viable.
Experimental Protocol (Adapted from styrene polymerization):
-
Initiation System: A Lewis acid initiator (e.g., SnCl₄, AlCl₃, or BF₃·OEt₂) is used in conjunction with a co-initiator like water or a protic acid.
-
Reaction Setup: The polymerization is typically carried out in a chlorinated solvent (e.g., dichloromethane or dichloroethane) at low temperatures (-78°C to 0°C) to suppress chain transfer reactions.
-
Procedure: The monomer and solvent are cooled to the desired temperature in a moisture-free environment. The initiator system is then added to start the polymerization.
-
Termination: The reaction is terminated by the addition of a nucleophile, such as methanol or ammonia.
-
Purification: The polymer is precipitated in a non-solvent like methanol, filtered, and dried.
Anionic Polymerization
Anionic polymerization, initiated by strong nucleophiles like organolithium compounds, can produce "living" polymers with well-defined molecular weights and narrow polydispersity.[12] This method is suitable for monomers with electron-withdrawing groups, but can also be applied to styrenic monomers.
Experimental Protocol (Adapted from styrene and allylbenzene derivative polymerization):
-
Initiator: n-Butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) are common initiators.
-
Solvent and Temperature: The polymerization is typically conducted in a non-polar solvent like cyclohexane or a polar solvent like tetrahydrofuran (THF) at low temperatures (-78°C to room temperature) under a high vacuum or inert atmosphere to eliminate impurities.
-
Polymerization: The initiator is added to the purified monomer solution. The reaction proceeds until all the monomer is consumed.
-
Termination: The "living" polymer chains are terminated by adding a proton source, such as degassed methanol.
-
Isolation: The polymer is recovered by precipitation in a large excess of methanol, followed by filtration and drying.
Data Presentation
The following tables summarize hypothetical quantitative data for the polymerization of this compound based on typical results observed for similar α-olefins.
Table 1: Ziegler-Natta Polymerization of this compound
| Entry | Catalyst System | Al/Ti Ratio | Temp (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | TiCl₄/MgCl₂/TEAL | 150 | 70 | 2 | 85 | 150,000 | 600,000 | 4.0 |
| 2 | TiCl₄/MgCl₂/TEAL | 250 | 70 | 2 | 92 | 120,000 | 540,000 | 4.5 |
| 3 | VCl₄/MgCl₂/TIBA | 200 | 80 | 1 | 95 | 200,000 | 800,000 | 4.0 |
Table 2: Metallocene-Catalyzed Polymerization of this compound
| Entry | Metallocene | Co-catalyst | Temp (°C) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tacticity |
| 1 | rac-Et(Ind)₂ZrCl₂ | MAO | 50 | 98 | 250,000 | 525,000 | 2.1 | Isotactic |
| 2 | iPr(Cp)(Flu)ZrCl₂ | MAO | 50 | 95 | 220,000 | 462,000 | 2.1 | Syndiotactic |
| 3 | Cp₂ZrCl₂ | MAO | 60 | 90 | 180,000 | 378,000 | 2.1 | Atactic |
Table 3: Characterization of Poly(this compound)
| Polymerization Method | Mn ( g/mol ) | PDI | Tg (°C) | Tm (°C) | Decomposition Temp (°C) |
| Ziegler-Natta | 120,000-200,000 | 4.0-5.0 | 40-50 | 180-200 | >400 |
| Metallocene (Isotactic) | 250,000 | ~2.1 | ~60 | ~220 | >420 |
| Metallocene (Syndiotactic) | 220,000 | ~2.1 | ~55 | ~210 | >410 |
| Cationic | 10,000-50,000 | 2.5-4.0 | 35-45 | Amorphous | >380 |
| Anionic | 50,000-100,000 | 1.1-1.3 | 40-50 | Amorphous | >400 |
Note: The data in these tables are illustrative and based on general trends for poly-α-olefins. Actual values for poly(this compound) will depend on specific experimental conditions.
Polymer Characterization Protocols
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.[1][13][14][15][16]
Protocol:
-
Sample Preparation: Dissolve the polymer sample in a suitable solvent (e.g., 1,2,4-trichlorobenzene or THF) at an elevated temperature (e.g., 135-160°C for polyolefins) to a concentration of approximately 1 mg/mL.[1][13]
-
Instrumentation: Use a high-temperature GPC system equipped with a refractive index (RI) detector and appropriate columns (e.g., PLgel Olexis).[16]
-
Analysis: Inject the filtered polymer solution into the GPC system. The system is calibrated using polystyrene or polyethylene standards.
-
Data Processing: Analyze the resulting chromatogram to calculate Mn, Mw, and PDI.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to determine the chemical structure and tacticity of the polymer.[17][18][19]
Protocol:
-
Sample Preparation: Dissolve the polymer sample in a suitable deuterated solvent (e.g., CDCl₃ or C₂D₂Cl₄) at an appropriate concentration.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis:
-
¹H NMR: The aromatic protons of the phenyl group will appear in the range of 6.5-7.5 ppm. The aliphatic protons of the polymer backbone and the pentenyl side chain will appear at higher fields (0.8-2.5 ppm).
-
¹³C NMR: The chemical shifts of the backbone carbons can be used to determine the tacticity of the polymer.[17] Different stereochemical arrangements (meso and racemo diads) will result in distinct signals. The phenyl carbons will appear in the aromatic region (125-150 ppm).
-
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[20][21][22] Thermogravimetric Analysis (TGA) is used to assess the thermal stability and decomposition temperature.[21][22]
DSC Protocol:
-
Sample Preparation: A small amount of the polymer (5-10 mg) is sealed in an aluminum pan.
-
Analysis: The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A typical heating-cooling-heating cycle is used to erase the thermal history. The Tg is observed as a step change in the heat flow, and the Tm is observed as an endothermic peak.
TGA Protocol:
-
Sample Preparation: A small amount of the polymer (5-10 mg) is placed in a TGA pan.
-
Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere. The weight loss of the sample is recorded as a function of temperature. The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.
Visualizations
Polymerization Mechanisms
References
- 1. polymersolutions.com [polymersolutions.com]
- 2. courses.minia.edu.eg [courses.minia.edu.eg]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. real.mtak.hu [real.mtak.hu]
- 6. researchgate.net [researchgate.net]
- 7. New application for metallocene catalysts in olefin polymerization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 11. staff.run.edu.ng [staff.run.edu.ng]
- 12. researchgate.net [researchgate.net]
- 13. icpc-conference.org [icpc-conference.org]
- 14. jordilabs.com [jordilabs.com]
- 15. High-Temperature Gel Permeation Chromatography (HT-GPC) Analysis of Polyolefins [intertek.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. box2073.temp.domains [box2073.temp.domains]
- 19. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 20. mdpi.com [mdpi.com]
- 21. Study of the Viscosity and Thermal Characteristics of Polyolefins/Solvent Mixtures: Applications for Plastic Pyrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
Application of 5-Phenyl-1-pentene in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenyl-1-pentene is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a terminal alkene and a phenyl group connected by a flexible three-carbon tether, allows for a range of chemical transformations. The most significant application of this compound lies in the field of photochemistry, specifically in intramolecular photocycloaddition reactions. This process provides an elegant and efficient pathway to construct complex polycyclic and cage-like molecules, which are key structural motifs in many natural products and pharmacologically active compounds. The ability to form multiple carbon-carbon bonds in a single, light-induced step makes this reagent particularly attractive for the synthesis of intricate molecular architectures.
Key Applications: Intramolecular Photochemical Cycloaddition
The primary synthetic utility of this compound is its participation in intramolecular [2+2] (ortho) and [3+2] (meta) photocycloaddition reactions. Upon irradiation with UV light, the electronically excited benzene ring interacts with the tethered alkene, leading to the formation of tricyclic products. This method is a powerful tool for the synthesis of triquinane-type structures, which are prevalent in a number of biologically active natural products.
The reaction proceeds through the formation of an exciplex (an excited-state complex) between the aromatic ring and the double bond. This exciplex can then collapse to form biradical intermediates, which subsequently close to yield the final cycloadducts. The regioselectivity of the cycloaddition (ortho vs. meta) can be influenced by various factors, including the solvent, the presence of sensitisers, and substituents on the aromatic ring or the alkene.
dot
Figure 1: Logical workflow for the synthesis and photochemical application of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol details the preparation of this compound from 1-bromo-2-phenylethane and allyl bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Allyl bromide
-
1-Bromo-2-phenylethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)
Procedure:
-
Preparation of Allylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents). The system should be under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve allyl bromide (1.1 equivalents) in anhydrous ether/THF in the dropping funnel.
-
Add a small portion of the allyl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the shiny magnesium surface and gentle refluxing of the solvent. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Dissolve 1-bromo-2-phenylethane (1.0 equivalent) in anhydrous ether/THF in the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the 1-bromo-2-phenylethane solution dropwise to the cooled Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
-
Protocol 2: Intramolecular Photocycloaddition of this compound
This protocol describes a general procedure for the solution-phase photochemical cyclization of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane, acetone, or acetonitrile)
-
Photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp with a quartz or Pyrex immersion well)
-
Inert gas (nitrogen or argon) for deoxygenating the solution
Procedure:
-
Reaction Setup:
-
Prepare a dilute solution of this compound in the chosen solvent (typically in the range of 0.01-0.1 M).
-
Transfer the solution to the photochemical reactor.
-
Deoxygenate the solution by bubbling a gentle stream of nitrogen or argon through it for at least 30 minutes. Oxygen can quench the excited state and lead to side reactions.
-
During the irradiation, maintain a slow, continuous stream of the inert gas over the surface of the solution.
-
If a quartz immersion well is used, irradiation will occur with the full spectrum of the mercury lamp. A Pyrex filter can be used to cut off wavelengths below ~280 nm.
-
-
Photochemical Reaction:
-
Cool the reaction vessel using a circulating water bath to maintain a constant temperature (typically around 15-25 °C) and to dissipate heat from the lamp.
-
Turn on the UV lamp to initiate the photoreaction.
-
Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
The reaction time can vary from several hours to days depending on the concentration, solvent, and lamp intensity.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached the desired conversion, turn off the lamp.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The resulting crude product, which is a mixture of meta- and ortho-cycloadducts and any unreacted starting material, can be purified by column chromatography on silica gel. The different isomers can often be separated by careful chromatography.
-
Data Presentation
The product distribution in the photocycloaddition of this compound is highly dependent on the reaction conditions. The following table summarizes typical product distributions observed under different conditions.
| Solvent | Sensitizer | Major Product(s) | Typical Yield (%) | Comments |
| Cyclohexane | None (Direct Irradiation) | Meta-cycloadducts | 40-60% | Direct irradiation favors the formation of meta-isomers. |
| Acetone | Acetone (Triplet Sensitizer) | Ortho-cycloadducts | 30-50% | Acetone acts as a triplet sensitizer, leading to a different reaction pathway and favoring ortho-adducts. |
| Acetonitrile | None (Direct Irradiation) | Meta- and Ortho-cycloadducts | Variable | A more polar solvent can influence the stability of the intermediates, affecting the product ratio. |
Signaling Pathways and Logical Relationships
The mechanism of the intramolecular photocycloaddition of this compound can be visualized as a series of steps initiated by light absorption.
dot
Figure 2: Mechanism of intramolecular photocycloaddition of this compound.
Conclusion
This compound is a valuable substrate for the construction of complex polycyclic molecules through intramolecular photocycloaddition reactions. The ability to access diverse tricyclic skeletons, such as triquinanes, from a readily available starting material highlights the synthetic power of this methodology. The protocols and data presented herein provide a foundation for researchers to explore and utilize this compound in their synthetic endeavors, particularly in the fields of natural product synthesis and medicinal chemistry. Careful control of reaction parameters, such as solvent and the use of sensitizers, can influence the product distribution, offering a degree of tunable reactivity.
Experimental protocol for the synthesis of 5-Phenyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 5-phenyl-1-pentene, a valuable building block in organic synthesis and drug discovery. The described method utilizes a two-step sequence involving the oxidation of a commercially available alcohol followed by a Wittig reaction. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity. All quantitative data is summarized for clarity, and a visual workflow of the synthesis is provided.
Introduction
This compound is a terminal alkene containing a phenyl group, making it a versatile intermediate for further chemical transformations. Its structure is of interest in the synthesis of more complex molecules, including potential pharmaceutical agents. The protocol detailed herein first involves the oxidation of 4-phenyl-1-butanol to the corresponding aldehyde, 4-phenylbutanal. Subsequently, a Wittig reaction is employed to convert the aldehyde into the desired terminal alkene, this compound. The Wittig reaction is a widely used and reliable method for the formation of carbon-carbon double bonds.[1][2][3][4]
Data Summary
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 4-Phenyl-1-butanol | C₁₀H₁₄O | 150.22 | 235 | 0.987 | 1.527 |
| 4-Phenylbutanal | C₁₀H₁₂O | 148.20 | 224-226 | 0.983 | 1.524 |
| Methyltriphenylphosphonium Bromide | C₁₉H₁₈BrP | 357.23 | >300 | - | - |
| n-Butyllithium | C₄H₉Li | 64.06 | - | 0.68 (in hexanes) | - |
| This compound | C₁₁H₁₄ | 146.23 | 198 | 0.8889 | 1.5065[5] |
Experimental Protocols
Part 1: Synthesis of 4-Phenylbutanal from 4-Phenyl-1-butanol
This procedure outlines the oxidation of 4-phenyl-1-butanol to 4-phenylbutanal using pyridinium chlorochromate (PCC).
Materials:
-
4-Phenyl-1-butanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a stirred solution of 4-phenyl-1-butanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude 4-phenylbutanal can be purified by flash column chromatography on silica gel if necessary.
Part 2: Synthesis of this compound via Wittig Reaction
This protocol describes the conversion of 4-phenylbutanal to this compound using a Wittig reagent.[1][2][3][4]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
4-Phenylbutanal (from Part 1)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or a two-neck round-bottom flask
-
Syringes
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Ylide:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise via syringe. The solution should turn a characteristic ylide color (often orange or yellow).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to 0 °C.
-
Add a solution of 4-phenylbutanal (1.0 eq) in anhydrous THF dropwise to the ylide solution via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, this compound, can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes).
-
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.15 (m, 5H, Ar-H), 5.85 (m, 1H, -CH=CH₂), 5.00-4.90 (m, 2H, -CH=CH₂), 2.65 (t, 2H, Ar-CH₂-), 2.10 (q, 2H, -CH₂-CH=CH₂), 1.75 (quint, 2H, Ar-CH₂-CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ 142.5, 138.7, 128.4, 128.3, 125.8, 114.8, 35.8, 33.5, 31.1.
-
IR (neat, cm⁻¹): 3075, 3026, 2928, 1641, 1496, 1454, 992, 910, 747, 698.
-
Mass Spectrometry (EI): m/z (%) = 146 (M⁺), 117, 104, 91 (100), 77, 65, 51.
Workflow Diagram
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Analytical Characterization of 5-Phenyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the analytical techniques for the comprehensive characterization of 5-Phenyl-1-pentene. The protocols outlined below are foundational for ensuring the identity, purity, and quality of this compound in research and development settings.
Overview of Analytical Techniques
A multi-technique approach is essential for the unambiguous characterization of this compound. This involves the use of spectroscopic and chromatographic methods to elucidate its molecular structure, determine its molecular weight and fragmentation patterns, assess its purity, and identify its functional groups. The primary techniques covered in these notes are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and analyze fragmentation for structural confirmation.
-
Gas Chromatography (GC): To assess purity and determine retention time.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Quantitative Data Summary
Table 1: NMR Spectroscopic Data (Predicted)
| Technique | Parameter | Predicted Value |
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) | Phenyl H: ~7.1-7.3 ppm (m, 5H)Vinyl H (C1): ~5.7-5.9 ppm (m, 1H)Vinyl H (C1): ~4.9-5.1 ppm (m, 2H)Allylic H (C3): ~2.1-2.3 ppm (q, 2H)Benzylic H (C5): ~2.6-2.8 ppm (t, 2H)Homobenzylic H (C4): ~1.7-1.9 ppm (quint, 2H) |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ) | Phenyl C (ipso): ~142 ppmPhenyl C: ~128.5 ppmPhenyl C: ~128.3 ppmPhenyl C: ~125.7 ppmVinyl C (C1): ~138.5 ppmVinyl C (C2): ~114.8 ppmAllylic C (C3): ~33.5 ppmBenzylic C (C5): ~35.8 ppmHomobenzylic C (C4): ~31.2 ppm |
Table 2: Mass Spectrometry Data
| Technique | Parameter | Value |
| GC-MS (EI) | Molecular Ion [M]⁺ | m/z 146 |
| Key Fragment Ions | m/z 91 (tropylium ion, base peak), 104, 117, 131, 77 | |
| Kovats Retention Index (Standard Non-Polar Column) | ~1140[1] |
Table 3: FTIR Spectroscopic Data
| Technique | Parameter | Characteristic Absorption Bands (cm⁻¹) |
| FTIR (Neat) | Functional Group | C-H stretch (aromatic): ~3000-3100C-H stretch (aliphatic): ~2850-3000C=C stretch (alkene): ~1640C=C stretch (aromatic): ~1600, 1495, 1450C-H bend (alkene, out-of-plane): ~910, 990C-H bend (aromatic, out-of-plane): ~700-750, ~690-710 (monosubstituted) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Observe the chemical shifts, signal integrations, and coupling patterns (multiplicity).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with predicted values and data from related structures.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of this compound and to determine its molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.
-
Instrumentation: Use a standard GC-MS system equipped with a mass selective detector.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Assess purity by calculating the peak area percentage of the analyte relative to any impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in this compound.
Methodology:
-
Sample Preparation: As this compound is a liquid, a spectrum can be obtained directly as a neat thin film.
-
Instrumentation: Utilize a standard FTIR spectrometer.
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the phenyl group, the carbon-carbon double bond, and the aliphatic chain.
-
Compare the observed frequencies with standard FTIR correlation tables.
-
Visualizations
The following diagrams illustrate the logical workflow for the analytical characterization of this compound and a proposed mass spectrometry fragmentation pathway.
References
The Polymerization of 5-Phenyl-1-pentene: A Review of Potential Synthetic Routes
Introduction
5-Phenyl-1-pentene is a substituted alpha-olefin with potential applications as a monomer in polymer chemistry. The presence of a terminal double bond allows for addition polymerization, while the phenyl group can impart unique thermal and mechanical properties to the resulting polymer, poly(this compound). This document explores the primary polymerization methodologies applicable to this compound: cationic polymerization, Ziegler-Natta polymerization, and ring-opening metathesis polymerization (ROMP). Due to a lack of specific literature detailing the polymerization of this exact monomer, the following sections provide generalized protocols and discussions based on established methods for structurally similar monomers.
Cationic Polymerization
Cationic polymerization is initiated by an electrophilic species, such as a Lewis acid, that attacks the electron-rich double bond of the monomer. For this compound, the initiation would involve the formation of a secondary carbocation, which would then propagate by adding to subsequent monomer units.
Generic Experimental Protocol for Cationic Polymerization:
A generalized procedure for the cationic polymerization of an alpha-olefin like this compound is as follows:
-
Monomer and Solvent Preparation: The monomer, this compound, and a non-polar solvent (e.g., dichloromethane or hexane) are rigorously dried and purified to remove any water or other protic impurities, which can terminate the polymerization.
-
Initiator System: A Lewis acid initiator, such as aluminum trichloride (AlCl₃) or boron trifluoride (BF₃), is prepared as a solution in the chosen solvent. A co-initiator, typically a trace amount of water or a proton source, is often required to generate the initiating carbocation.
-
Polymerization: The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -78 °C to 0 °C) to suppress chain transfer and termination reactions. The initiator solution is added to the stirred monomer solution.
-
Termination: The polymerization is terminated by the addition of a protic substance, such as methanol or water.
-
Polymer Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration, washed, and dried under vacuum.
Logical Workflow for Cationic Polymerization:
Caption: Workflow for Cationic Polymerization.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are renowned for their ability to produce stereoregular polymers from alpha-olefins.[1][2][3] This method could potentially yield isotactic or syndiotactic poly(this compound), which would have distinct physical properties compared to the atactic polymer likely produced by other methods.
Generic Experimental Protocol for Ziegler-Natta Polymerization:
A representative procedure for Ziegler-Natta polymerization is as follows:
-
Catalyst Preparation: A heterogeneous Ziegler-Natta catalyst is typically prepared by reacting a titanium compound (e.g., titanium tetrachloride, TiCl₄) with a support (e.g., magnesium chloride, MgCl₂) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃) in an inert solvent like heptane.
-
Polymerization: The polymerization is carried out in a reactor under an inert atmosphere. The purified monomer, this compound, is introduced into the reactor containing the catalyst slurry in a suitable solvent. The reaction is often conducted at elevated temperatures and pressures.
-
Termination: The polymerization is terminated by adding a deactivating agent, such as an alcohol (e.g., isopropanol), to destroy the active catalyst sites.
-
Polymer Work-up: The polymer solution is washed with an acidic solution to remove catalyst residues, followed by washing with water until neutral. The polymer is then precipitated, filtered, and dried.
Logical Workflow for Ziegler-Natta Polymerization:
Caption: Workflow for Ziegler-Natta Polymerization.
Ring-Opening Metathesis Polymerization (ROMP)
While this compound is an acyclic olefin and not a direct candidate for ROMP, a structurally related cyclic monomer, such as a phenyl-substituted cyclooctene or norbornene derivative, could be synthesized and subsequently polymerized via ROMP to yield a polymer with pendant phenylalkyl groups. ROMP is known for its excellent functional group tolerance and ability to produce polymers with controlled molecular weights and low polydispersity.[4][5]
Generic Experimental Protocol for ROMP of a Related Cyclic Monomer:
-
Monomer Synthesis: A cyclic olefin monomer containing a pendant phenyl group would first need to be synthesized.
-
Polymerization: The polymerization is typically carried out in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere. A solution of a well-defined metathesis catalyst (e.g., a Grubbs or Schrock catalyst) is added to the monomer solution.
-
Termination: The polymerization can be terminated by adding a chain-terminating agent, such as ethyl vinyl ether.
-
Polymer Isolation: The polymer is isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.
Data Presentation
Due to the absence of specific experimental data for the polymerization of this compound in the scientific literature, a quantitative data table cannot be provided. Research on the polymerization of this specific monomer would be required to generate data on molecular weight, polydispersity index (PDI), and yield under various reaction conditions.
Table 1: Physical Properties of this compound Monomer
| Property | Value |
| Molecular Formula | C₁₁H₁₄ |
| Molecular Weight | 146.23 g/mol |
| Boiling Point | 203.7 °C at 760 mmHg |
| Density | 0.876 g/cm³ |
| Refractive Index | 1.504 |
Applications and Future Perspectives
Polymers derived from this compound could exhibit interesting properties due to the presence of the phenyl side group. These might include a higher glass transition temperature (Tg) compared to polyethylene, improved thermal stability, and altered solubility characteristics. Potential applications could be in areas where these properties are desirable, such as in specialty plastics, adhesives, or as additives to modify the properties of other polymers.
Further research is necessary to establish viable and optimized polymerization protocols for this compound and to fully characterize the resulting polymer. Such studies would provide the quantitative data needed for a comprehensive understanding of its potential in polymer chemistry and materials science.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 5-Phenyl-1-pentene to 1-Phenylpentane
Introduction
The catalytic hydrogenation of alkenes is a fundamental and widely utilized transformation in organic synthesis, enabling the conversion of unsaturated compounds into their saturated counterparts. This application note provides a detailed protocol for the hydrogenation of 5-phenyl-1-pentene to 1-phenylpentane, a reaction of significant interest in the synthesis of fine chemicals and pharmaceutical intermediates. The protocol primarily focuses on the use of palladium on carbon (Pd/C) as a heterogeneous catalyst, which is prized for its high activity, selectivity, and ease of handling.[1][2][3]
The reduction of the terminal double bond in this compound proceeds efficiently under a hydrogen atmosphere in the presence of a suitable metal catalyst.[4] This process involves the addition of two hydrogen atoms across the double bond, resulting in the formation of a new C-H sigma bond at each carbon of the former double bond.[3] The reaction is typically exothermic and proceeds with syn-addition of the hydrogen atoms to the surface of the catalyst.[3][5]
Reaction Scheme
Caption: Reaction scheme for the catalytic hydrogenation of this compound.
Experimental Protocols
Materials and Equipment
-
Substrate: this compound (C₁₁H₁₄, FW: 146.23 g/mol )
-
Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen Source: Hydrogen gas (H₂) cylinder or balloon[6][7]
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Reaction Vessel: Round-bottom flask (25-100 mL, depending on scale)[6]
-
Stirring: Magnetic stirrer and stir bar
-
Filtration: Celite or a similar filter aid, Buchner funnel, and filter paper
-
Workup: Rotary evaporator
-
Analysis: Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
General Procedure for Hydrogenation
This protocol is a generalized procedure adapted from standard laboratory practices for the catalytic hydrogenation of alkenes.[2][6]
-
Reaction Setup:
-
Inerting the System:
-
Introducing Hydrogen:
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC until the starting material is completely consumed. The reaction time can vary from a few minutes to several hours.[6]
-
-
Workup and Isolation:
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[6]
-
Wash the Celite pad with a small amount of the solvent used in the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-phenylpentane.
-
-
Purification and Analysis:
-
The crude product can be purified by column chromatography if necessary, although the reaction is often very clean.
-
Confirm the identity and purity of the product using GC-MS and NMR spectroscopy.
-
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the catalytic hydrogenation of this compound.
| Parameter | Condition | Reference |
| Substrate | This compound | - |
| Product | 1-Phenylpentane | - |
| Catalyst | 10% Pd/C | [2][6] |
| Catalyst Loading | 5-10 wt% | [6] |
| Solvent | Ethanol or Ethyl Acetate | [6] |
| Temperature | Room Temperature | [6] |
| Pressure | 1 atm (H₂ balloon) | [2][6] |
| Reaction Time | Minutes to hours | [6] |
| Typical Yield | >95% | General Expectation |
| Purity | High | General Expectation |
Logical Workflow and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the catalytic hydrogenation experiment.
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Catalytic Cycle Diagram
This diagram outlines the proposed mechanism for the heterogeneous catalytic hydrogenation on the surface of the palladium catalyst.
Caption: Generalized catalytic cycle for the hydrogenation of an alkene.
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and away from ignition sources.
-
Palladium on Carbon: Pd/C is pyrophoric, especially when dry and finely divided. It can ignite in the presence of air and solvents. Handle with care and do not add the dry catalyst to a flask containing hydrogen and oxygen.[3] It is often sold as a paste with water to mitigate this risk.[2]
-
Inert Atmosphere: It is crucial to exclude air from the reaction vessel to prevent the formation of explosive mixtures and to ensure the catalyst remains active.[7]
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the catalyst loading, hydrogen pressure, or reaction time. Ensure the solvent is of high purity and the system is free of catalyst poisons.
-
Side Reactions: While generally a clean reaction, isomerization of the double bond can sometimes occur, although this is less common with palladium catalysts compared to others.[3]
This application note provides a comprehensive guide for the successful catalytic hydrogenation of this compound to 1-phenylpentane. By following the detailed protocols and safety precautions, researchers can reliably perform this important transformation.
References
- 1. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 2. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hydrogenation of Alkenes | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
- 6. scribd.com [scribd.com]
- 7. reddit.com [reddit.com]
Application Notes and Protocols for Metathesis Reactions of 5-Phenyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of metathesis reactions involving 5-phenyl-1-pentene, a versatile building block in organic synthesis. The protocols outlined below are designed to serve as a practical guide for laboratory applications, particularly in the fields of drug discovery and materials science.
Introduction to Metathesis of this compound
Olefin metathesis is a powerful and efficient catalytic method for the formation of carbon-carbon double bonds.[1][2] For a substrate such as this compound, with its terminal double bond and a phenyl group, metathesis offers several synthetic possibilities, including self-metathesis to form a longer-chain internal olefin, cross-metathesis with other olefins to introduce new functional groups, and, for appropriately substituted derivatives, ring-closing metathesis (RCM) to construct cyclic structures.[3][4] The choice of catalyst, typically a ruthenium-based complex such as a Grubbs or Hoveyda-Grubbs catalyst, is crucial for achieving high yields and selectivity.[5][6]
Key Metathesis Reactions Involving this compound
Self-Metathesis
The self-metathesis of this compound results in the formation of 1,10-diphenyl-5-decene and the liberation of ethylene gas. This reaction is an equilibrium process, and driving it to completion often involves the removal of the volatile ethylene byproduct.[7]
Cross-Metathesis
Cross-metathesis allows for the coupling of this compound with another olefinic partner. A particularly relevant transformation is ethenolysis, the cross-metathesis with ethylene, which regenerates the starting material in this case but is a powerful tool for cleaving internal double bonds.[8][9] Cross-metathesis with functionalized alkenes can introduce diverse chemical moieties. The success of cross-metathesis is often dependent on the relative reactivity of the olefin partners and the choice of catalyst to minimize homodimerization.[4]
Ring-Closing Metathesis (RCM)
While this compound itself cannot undergo RCM, derivatives containing a second double bond at an appropriate position can be cyclized to form phenyl-substituted rings. This strategy is highly valuable for the synthesis of carbo- and heterocyclic scaffolds present in many biologically active molecules.[10][11]
Data Presentation: Quantitative Analysis of Metathesis Reactions
The following tables summarize typical quantitative data for metathesis reactions involving phenyl-terminated alkenes, providing a basis for comparison and optimization.
Table 1: Catalyst Performance in the Self-Metathesis of a Terminal Alkene
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of Dimer (%) |
| 1 | Grubbs I (5) | Dichloromethane | 40 | 12 | 85 | 75 |
| 2 | Grubbs II (2) | Dichloromethane | 40 | 4 | >95 | 90 |
| 3 | Hoveyda-Grubbs II (2) | Toluene | 60 | 4 | >95 | 92 |
Data is representative for terminal alkenes and serves as a guideline.
Table 2: Cross-Metathesis of a Phenyl-Substituted Alkene with a Partner Olefin
| Entry | Catalyst | Partner Olefin | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Cross-Product (%) |
| 1 | Grubbs II | Methyl Acrylate | 5 | Dichloromethane | 40 | 12 | 85[12] |
| 2 | Hoveyda-Grubbs II | cis-2-Butene-1,4-diol | 5 | Toluene | 80 | 6 | 78[13] |
| 3 | Grubbs II | Ethylene (Ethenolysis) | 1-5 | Toluene | 50 | 4-12 | High Conversion |
Yields are dependent on the specific substrates and conditions.
Table 3: Ring-Closing Metathesis of Phenyl-Substituted Dienes
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Cyclic Product (%) |
| 1 | Grubbs I | 5 | Dichloromethane | 25 | 24 | 80-95 |
| 2 | Grubbs II | 1-5 | Dichloromethane | 25-45 | 2-12 | >90 |
| 3 | Molybdenum Catalyst | 5-10 | Benzene | 55 | 1-4 | >90[10] |
Yields are highly substrate-dependent.
Experimental Protocols
The following are detailed protocols for the key metathesis reactions.
Protocol 1: Self-Metathesis of this compound
Objective: To synthesize 1,10-diphenyl-5-decene via the self-metathesis of this compound.
Materials:
-
This compound
-
Grubbs II Catalyst or Hoveyda-Grubbs II Catalyst
-
Anhydrous, degassed dichloromethane or toluene
-
Schlenk flask and standard glassware
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound.
-
Dissolve the substrate in anhydrous, degassed solvent to a concentration of 0.1-0.5 M.
-
Add the Grubbs II or Hoveyda-Grubbs II catalyst (1-5 mol%) to the solution under a positive flow of inert gas.
-
Stir the reaction mixture at the desired temperature (typically 40-60 °C).
-
To facilitate the removal of ethylene, a gentle stream of inert gas can be passed over the reaction surface, or the reaction can be performed under reduced pressure.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the mixture in vacuo and purify the residue by column chromatography on silica gel.
Protocol 2: Cross-Metathesis of this compound with an Alkene Partner
Objective: To synthesize a new olefin via cross-metathesis of this compound with a partner alkene.
Materials:
-
This compound (1.0 equivalent)
-
Alkene partner (1.0-1.5 equivalents)
-
Grubbs II or Hoveyda-Grubbs II Catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
-
Standard Schlenk apparatus
Procedure:
-
In a dried Schlenk flask under an inert atmosphere, dissolve this compound and the alkene partner in the chosen solvent.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the catalyst (2-5 mol%) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor by an appropriate analytical technique.
-
After completion, quench the reaction with ethyl vinyl ether.
-
Remove the solvent under reduced pressure and purify the crude product by flash chromatography.
Protocol 3: Ring-Closing Metathesis of a this compound Derivative
Objective: To synthesize a phenyl-substituted cyclic olefin from a suitable diene precursor derived from this compound.
Materials:
-
Diene substrate (e.g., a derivative of this compound containing another terminal alkene)
-
Grubbs I or II Catalyst
-
Anhydrous, degassed dichloromethane
Procedure:
-
Under an inert atmosphere, dissolve the diene substrate in anhydrous, degassed dichloromethane to a concentration of 0.01-0.05 M.
-
Add the Grubbs catalyst (2-5 mol%) to the solution.
-
Stir the reaction at room temperature or with gentle heating (up to 45 °C).
-
Monitor the formation of the cyclic product by TLC or GC-MS.
-
Once the reaction is complete, add ethyl vinyl ether to quench the catalyst.
-
Concentrate the reaction mixture and purify the resulting cyclic olefin by column chromatography.
Visualizations
Caption: Metathesis pathways for this compound.
Caption: General experimental workflow for metathesis reactions.
Conclusion
The metathesis of this compound and its derivatives provides a versatile platform for the synthesis of a wide range of organic molecules. By carefully selecting the appropriate catalyst and optimizing reaction conditions, researchers can achieve high yields and selectivity in self-metathesis, cross-metathesis, and ring-closing metathesis reactions. The protocols and data presented in these notes offer a starting point for the application of these powerful transformations in drug discovery and materials science.
References
- 1. React App [pmc.umicore.com]
- 2. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.utc.edu [scholar.utc.edu]
- 4. Cross Metathesis [organic-chemistry.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Ring Closing Metathesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Olefin Substitution on the Ring-Closing Metathesis of Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 12. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tkelly.org [tkelly.org]
Purification of 5-Phenyl-1-pentene by Column Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of 5-phenyl-1-pentene using silica gel column chromatography. This methodology is essential for obtaining high-purity this compound, a valuable intermediate in organic synthesis, free from common reaction byproducts and unreacted starting materials.
Introduction
This compound is a terminal alkene of significant interest in the synthesis of various organic molecules and pharmaceutical intermediates. A common and efficient method for its synthesis is the Wittig reaction between 4-phenylbutanal and a methylidene phosphorane, typically generated from methyltriphenylphosphonium bromide. While effective, this reaction route introduces impurities, most notably triphenylphosphine oxide, which must be removed to ensure the integrity of subsequent synthetic steps. Column chromatography is a robust and widely used technique for the purification of such non-polar compounds. This document outlines the principles and a specific protocol for the efficient isolation of this compound.
Chromatographic Principles
The purification of this compound by column chromatography relies on the principle of adsorption chromatography. A silica gel stationary phase, which is polar, is used in conjunction with a non-polar mobile phase. The components of the crude reaction mixture are separated based on their differential affinities for the stationary phase. This compound, being a non-polar hydrocarbon, has a low affinity for the polar silica gel and thus elutes quickly with a non-polar eluent. In contrast, more polar impurities, such as triphenylphosphine oxide and any unreacted 4-phenylbutanal, will have stronger interactions with the silica gel and will elute much more slowly, allowing for effective separation.
Data Presentation
The efficiency of the purification process is determined by the choice of the mobile phase, which influences the retention factor (Rf) of the compound on a thin-layer chromatography (TLC) plate. The ideal Rf value for the compound of interest for good separation in column chromatography is typically between 0.2 and 0.4.
| Compound | Structure | Polarity | Typical Rf Value (Hexane) | Elution Order |
| This compound | ![]() | Non-polar | ~0.3 - 0.4 | 1 |
| 4-Phenylbutanal | ![]() | Moderately Polar | ~0.1 - 0.2 | 2 |
| Triphenylphosphine oxide | ![]() | Polar | ~0.0 (at baseline) | 3 |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and exact solvent composition.
Experimental Protocol
This protocol details the purification of crude this compound synthesized via a Wittig reaction.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Separatory funnel
-
Round-bottom flasks
-
Beakers and Erlenmeyer flasks
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Cotton or glass wool
-
Sand (washed and dried)
1. Preparation of the Sample:
For optimal separation, it is recommended to use a dry loading method.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a volatile solvent such as dichloromethane or diethyl ether.
-
Adsorption: To this solution, add silica gel (approximately 2-3 times the weight of the crude product).
-
Solvent Removal: Remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.
2. Thin-Layer Chromatography (TLC) Analysis:
Before performing column chromatography, determine the optimal mobile phase composition.
-
Spotting: Dissolve a small amount of the crude mixture in a suitable solvent and spot it on a TLC plate.
-
Developing: Develop the TLC plate in a chamber containing n-hexane. If the Rf of the product is too high (>.4), add a small amount of ethyl acetate (e.g., 1-2%) to the hexane to decrease the Rf to the desired range of 0.2-0.4.
-
Visualization: Visualize the spots under a UV lamp. This compound and triphenylphosphine oxide are UV active.
3. Column Preparation (Slurry Method):
-
Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer of sand on top.
-
Making the Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, least polar eluent (e.g., pure hexane) to form a slurry.
-
Packing the Column: Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Adding Sand: Once the silica gel has settled, add a thin layer of sand on top to protect the surface of the stationary phase.
-
Equilibration: Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.
4. Sample Loading and Elution:
-
Loading: Carefully add the dry-loaded sample onto the top layer of sand in the column.
-
Elution: Gently add the eluent (e.g., n-hexane) to the column. Begin collecting fractions.
-
Monitoring: Monitor the elution process by collecting fractions and analyzing them by TLC.
-
Gradient Elution (if necessary): If the impurities are not eluting with the initial solvent, the polarity of the mobile phase can be gradually increased by adding a small percentage of ethyl acetate to the hexane. However, for the separation of non-polar this compound from the polar triphenylphosphine oxide, isocratic elution with hexane is often sufficient.[1]
5. Fraction Analysis and Product Isolation:
-
TLC Analysis of Fractions: Spot each collected fraction on a TLC plate to identify the fractions containing the pure this compound.
-
Combining Fractions: Combine the pure fractions in a round-bottom flask.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified this compound as a colorless oil.
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Synthesis and Impurity Profile
Caption: Synthesis of this compound and potential impurities.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Phenyl-1-pentene
Welcome to the technical support center for the synthesis of 5-Phenyl-1-pentene. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve the yield of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My Grignard reaction for this compound synthesis is not initiating. What are the possible causes and solutions?
A1: Failure to initiate a Grignard reaction is a common issue, often related to the presence of moisture or impurities. Here’s a troubleshooting guide:
-
Moisture Contamination: Grignard reagents are highly sensitive to water. Ensure all glassware is scrupulously dried, preferably in an oven overnight, and cooled in a desiccator before use.[1] Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent.
-
Magnesium Surface Inactivity: The magnesium turnings may have an oxide layer that prevents the reaction. Gently crush the magnesium turnings with a dry stirring rod to expose a fresh surface.[1] A small crystal of iodine can also be added to activate the magnesium surface.
-
Initiator Concentration: A localized high concentration of the alkyl halide can help initiate the reaction. Add a small portion of the phenethyl bromide first and wait for the reaction to start (indicated by bubbling or a cloudy appearance) before adding the rest.[2]
-
Temperature: Gentle heating may be required to start the reaction, but be cautious as the reaction is exothermic.
Q2: I am observing a significant amount of biphenyl as a byproduct in my Grignard synthesis. How can I minimize its formation?
A2: Biphenyl formation is a known side reaction in Grignard syntheses involving aryl halides. It arises from the coupling of the Grignard reagent with unreacted aryl halide.[1] To minimize this:
-
Slow Addition: Add the phenethyl bromide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and favors the formation of the Grignard reagent over the coupling side reaction.
-
Temperature Control: Keep the reaction temperature moderate. High temperatures can favor the formation of the biphenyl byproduct.[1]
-
Stoichiometry: Use a slight excess of magnesium to ensure all the phenethyl bromide is converted to the Grignard reagent.
Q3: My Wittig reaction is giving a low yield of this compound. How can I improve it?
A3: Low yields in a Wittig reaction can stem from several factors related to the ylide formation and the reaction conditions.
-
Ylide Generation: The phosphonium ylide must be generated under anhydrous conditions using a strong base like n-butyllithium or sodium amide.[3] Ensure the base is fresh and properly titrated. The formation of the ylide is often indicated by a distinct color change.[4]
-
Aldehyde/Ketone Purity: The carbonyl compound (in this case, likely 4-phenylbutanal) should be pure and free of acidic impurities that would quench the ylide.
-
Reaction Temperature: The addition of the carbonyl compound to the ylide is typically performed at a low temperature (e.g., 0 °C or below) and then allowed to warm to room temperature.[4]
-
Steric Hindrance: While not a major issue for this specific synthesis, highly hindered aldehydes or ketones can react slowly.[5]
Q4: What are the key parameters to control in a Heck coupling reaction to synthesize this compound?
A4: The Heck reaction is a powerful C-C bond-forming reaction, but its success depends on several factors:[6][7]
-
Catalyst: The choice of palladium catalyst and ligands is crucial. A common catalyst is Pd(OAc)₂ with a phosphine ligand like PPh₃.[8] The catalyst loading is typically low (e.g., 1-5 mol%).
-
Base: A base is required to neutralize the HX produced during the reaction. Common bases include triethylamine, sodium acetate, or potassium carbonate.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are generally used.
-
Temperature: The reaction temperature is critical and often needs to be optimized, typically ranging from 80 to 140 °C.
Q5: How can I effectively purify the final this compound product?
A5: Purification is essential to obtain a high-purity product.
-
Work-up: After the reaction, a standard aqueous work-up is often performed. For the Grignard reaction, quenching with a saturated aqueous solution of ammonium chloride is common.[2]
-
Extraction: The product is typically extracted into an organic solvent like ethyl acetate or diethyl ether.[9]
-
Distillation: this compound is a liquid, and vacuum distillation is an effective method for purification. The boiling point is reported to be around 40°C at 0.5 mm Hg.[2]
-
Column Chromatography: For removing closely related impurities, flash column chromatography on silica gel can be employed.[9]
Quantitative Data Summary
The following table summarizes reaction conditions and reported yields for different synthetic routes to this compound and related compounds.
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
| Grignard Reaction | Phenethyl magnesium bromide, Allyl bromide | - | THF | Room Temp | 3 h | N/A | [2] |
| Desilylation | Benzene, [5-(trimethylsilyl)-4-pentyn-1-yl]- | TBAF | THF | 20°C | 1 h | 57% | [9] |
| Wittig Reaction (General) | Aldehyde/Ketone, Phosphonium Ylide | Strong Base (e.g., n-BuLi) | THF/Ether | 0°C to RT | Varies | Varies | [3][5] |
| Heck Coupling (General) | Aryl Halide, Alkene | Palladium Catalyst, Base | DMF/NMP | 80-140°C | Varies | Varies | [6][7] |
Experimental Protocols
1. Grignard Reaction for this compound Synthesis [2]
-
Reagents:
-
Phenethyl bromide
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
-
Procedure:
-
Prepare a solution of phenethyl magnesium bromide from phenethyl bromide (0.135 mol) and an excess of magnesium turnings in anhydrous THF (50 ml) under a dry nitrogen atmosphere.
-
In a separate flask, prepare a stirred solution of allyl bromide (0.135 mol) in anhydrous THF (150 ml).
-
Add the Grignard reagent solution to the allyl bromide solution at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the solution with a saturated aqueous solution of ammonium chloride.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude oil by vacuum distillation (b.p. 40° C at 0.5 mm Hg) to yield this compound as a colorless oil.
-
2. General Protocol for a Wittig Reaction [4][10]
-
Reagents:
-
Alkyl halide (e.g., propyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium)
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Saturated aqueous ammonium chloride
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to 0°C in an ice-water bath.
-
Slowly add the strong base (e.g., n-butyllithium) dropwise. The formation of the ylide is often indicated by a color change to deep orange or red.
-
Stir the ylide solution at 0°C for 30 minutes.
-
Add the aldehyde or ketone dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Visualizations
Below are diagrams illustrating key workflows and relationships for improving the yield of this compound synthesis.
Caption: Troubleshooting workflow for a low-yielding Grignard reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. prepchem.com [prepchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. 5-PHENYL-1-PENTYNE synthesis - chemicalbook [chemicalbook.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Common side reactions in the synthesis of 5-Phenyl-1-pentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-Phenyl-1-pentene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound involve cross-coupling reactions. The Kumada coupling is a widely used approach, reacting a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with a 5-halo-1-pentene (such as 5-bromo-1-pentene or 5-chloro-1-pentene) in the presence of a nickel or palladium catalyst.
Q2: What are the primary side reactions I should be aware of?
A2: The main side reactions include the homocoupling of the Grignard reagent to form biphenyl (a Wurtz-type reaction), homocoupling of the 5-halo-1-pentene, and potential isomerization of the double bond in the final product from the terminal (1-pentene) to an internal position.
Q3: How can I minimize the formation of the biphenyl byproduct?
A3: To reduce biphenyl formation, it is crucial to control the reaction temperature and add the Grignar reagent slowly to the reaction mixture containing the catalyst and the alkyl halide. Using the appropriate catalyst and ensuring a high-quality Grignard reagent can also suppress this side reaction.
Q4: Is isomerization of the double bond a significant concern?
A4: While isomerization of terminal alkenes can occur, particularly in the presence of transition metal catalysts or under acidic/basic conditions, it is generally not the major side reaction in a well-controlled Kumada coupling. However, purification methods should be chosen to separate any potential isomers.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Inactive Grignard reagent | Ensure anhydrous conditions during Grignard reagent formation and reaction. Use fresh, high-quality magnesium turnings and dry solvents. Titrate the Grignard reagent before use to confirm its concentration. |
| Inactive catalyst | Use a fresh batch of the nickel or palladium catalyst. Ensure proper handling and storage of the catalyst to prevent deactivation. | |
| Poor quality of 5-halo-1-pentene | Purify the 5-halo-1-pentene before use, for example, by distillation. | |
| High Percentage of Biphenyl Byproduct | High concentration of Grignard reagent | Add the Grignard reagent solution dropwise to the reaction mixture to maintain a low concentration. |
| High reaction temperature | Maintain the recommended reaction temperature. Excursions to higher temperatures can favor the homocoupling reaction.[1] | |
| Inefficient stirring | Ensure vigorous stirring to promote the desired cross-coupling over homocoupling. | |
| Presence of Isomeric Phenylpentenes | Isomerization catalyzed by the transition metal complex | Minimize reaction time. Once the reaction is complete, promptly quench it and proceed with the work-up. |
| Acidic or basic work-up conditions | Use a neutral work-up procedure where possible. Avoid prolonged exposure to strong acids or bases during extraction and purification. | |
| Difficulty in Purifying the Final Product | Similar boiling points of product and byproducts | Utilize column chromatography with a suitable solvent system (e.g., hexane or a hexane/ethyl acetate gradient) for effective separation. |
| Presence of unreacted starting materials | Monitor the reaction progress by TLC or GC to ensure complete consumption of starting materials before work-up. |
Quantitative Data Summary
The following table summarizes typical yields and byproduct distribution for the synthesis of this compound via a Nickel-catalyzed Kumada coupling.
| Product/Byproduct | Typical Yield (%) | Analytical Method |
| This compound | 75-85% | GC-MS, ¹H NMR |
| Biphenyl | 5-15% | GC-MS, ¹H NMR |
| 1,9-Decadiene (from homocoupling of pentenyl halide) | < 5% | GC-MS |
| Isomeric Phenylpentenes | < 2% | GC-MS, ¹H NMR |
Note: Yields are highly dependent on reaction conditions and the purity of reagents.
Experimental Protocols
Key Experiment: Synthesis of this compound via Kumada Coupling
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
5-bromo-1-pentene
-
Dichloro[1,2-bis(diphenylphosphino)ethane]nickel(II) [NiCl₂(dppe)]
-
1 M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the Grignard reaction.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Kumada Coupling Reaction:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve NiCl₂(dppe) (0.01 eq) in anhydrous diethyl ether.
-
Cool this solution to 0 °C in an ice bath.
-
Add 5-bromo-1-pentene (1.0 eq) to the catalyst solution.
-
Slowly add the prepared phenylmagnesium bromide solution to the cooled catalyst-halide mixture via a cannula or dropping funnel over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl solution while cooling the flask in an ice bath.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to separate this compound from biphenyl and other byproducts.
-
Visualizations
Synthetic Pathway and Side Reactions
Caption: Synthetic route to this compound and major side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 5-Phenyl-1-pentene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of 5-Phenyl-1-pentene. Below, you will find frequently asked questions and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are fractional distillation and flash column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities. Distillation is effective for large quantities and for separating compounds with different boiling points, while chromatography is ideal for removing impurities with similar boiling points but different polarities.
Q2: What are the likely impurities in a crude sample of this compound, particularly if synthesized via a Wittig reaction?
A2: If this compound is synthesized using the Wittig reaction, common impurities include the triphenylphosphine oxide byproduct, unreacted starting materials (such as an aldehyde or a phosphonium salt), and potentially stereoisomers (E/Z isomers) of the product.[1][2] Triphenylphosphine oxide can be particularly challenging to remove due to its physical properties.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using quantitative ¹H NMR (qNMR) spectroscopy and gas chromatography (GC).[3][4][5] ¹H NMR can provide information about the structure and the relative amounts of impurities, while GC can separate and quantify volatile components, giving a clear indication of purity.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of this compound from impurities.
-
Possible Cause: Insufficient column efficiency.
-
Suggested Solution: For liquids with close boiling points, a simple distillation is often inadequate. Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates, which enhances separation.[6][7] Increasing the surface area within the column, for instance by packing it with steel wool, can improve purity.[8]
-
-
Possible Cause: Distillation rate is too fast.
-
Suggested Solution: A slow and steady distillation rate is crucial for achieving good separation.[6] Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column.
-
-
Possible Cause: Poor insulation of the column.
Issue 2: Low recovery of the purified product.
-
Possible Cause: Product hold-up in the distillation column.
-
Suggested Solution: The packing material in a fractionating column can retain a significant amount of liquid. After the distillation is complete, you can try to recover the held-up product by slightly increasing the temperature or by washing the column with a low-boiling solvent (if compatible with the next steps).
-
-
Possible Cause: Thermal decomposition of the product.
-
Suggested Solution: If this compound is decomposing at its atmospheric boiling point, perform the distillation under reduced pressure (vacuum distillation).[9] This will lower the boiling point and minimize thermal degradation.
-
Flash Column Chromatography
Issue 1: The product is not separating from a non-polar impurity.
-
Possible Cause: The solvent system is too polar.
-
Suggested Solution: this compound is a relatively non-polar compound. Start with a very non-polar eluent, such as pure hexane, and gradually increase the polarity by adding small amounts of a slightly more polar solvent like ethyl acetate or dichloromethane.[10]
-
-
Possible Cause: The chosen stationary phase is not optimal.
-
Suggested Solution: While silica gel is the most common stationary phase, for separating non-polar compounds, you might consider using alumina or a reverse-phase silica gel.
-
Issue 2: The product elutes with the solvent front.
-
Possible Cause: The eluent is too polar.
-
Suggested Solution: If your product is eluting too quickly, your solvent system is too polar. Reduce the proportion of the polar solvent in your eluent mixture. For a very non-polar compound like this compound, you might need a solvent system with a very low percentage of the polar component (e.g., 1-2% ethyl acetate in hexane).
-
Issue 3: Tailing of the product spot on the TLC plate and the column.
-
Possible Cause: The compound is interacting too strongly with the acidic silica gel.
-
Suggested Solution: If you observe significant tailing, you can deactivate the silica gel by adding a small amount of a base, like triethylamine (1-3%), to your eluent system.[11]
-
Data Presentation
Table 1: Typical Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄ |
| Molecular Weight | 146.23 g/mol |
| Boiling Point | ~198-206 °C at 760 mmHg |
| Density | ~0.889 g/mL |
| Refractive Index | ~1.507 |
Table 2: Example Purification Data for this compound (10g Crude Scale)
| Purification Method | Purity Before | Purity After | Yield | Notes |
| Fractional Distillation | 85% | 95-97% | 70-80% | Effective for removing impurities with significantly different boiling points. |
| Flash Chromatography | 85% | >98% | 85-95% | Ideal for removing polar impurities like triphenylphosphine oxide. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Drying: If the crude material contains water, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter.
-
Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size for the volume of crude material. Add a magnetic stir bar or boiling chips to the distilling flask.
-
Distillation: Heat the flask gently using a heating mantle. The rise of the condensate ring up the fractionating column should be gradual to ensure proper separation.[6]
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound. Discard the initial forerun, which may contain lower-boiling impurities.
-
Analysis: Analyze the collected fractions by GC or ¹H NMR to determine their purity.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). For this compound, a mixture of hexane and ethyl acetate (e.g., 98:2) is a good starting point. The desired product should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexane).[12]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.[12] Apply the sample carefully to the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, applying gentle air pressure to achieve a steady flow rate.[13]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.[14]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[13]
Mandatory Visualization
Caption: General Purification Workflow for this compound.
Caption: Troubleshooting Poor Separation in Purification.
References
- 1. scribd.com [scribd.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. sciencing.com [sciencing.com]
- 9. NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques [pw.live]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. Purification [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgsyn.org [orgsyn.org]
- 14. Chromatography [chem.rochester.edu]
Preventing isomerization of 5-Phenyl-1-pentene during reactions
Welcome to the Technical Support Center for 5-Phenyl-1-pentene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the isomerization of this compound during chemical reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.
Issue 1: My terminal alkene, this compound, is isomerizing to internal alkenes during my transition metal-catalyzed reaction (e.g., olefin metathesis, cross-coupling).
-
Possible Cause 1: Formation of Metal-Hydride Species. In reactions involving ruthenium, palladium, or nickel catalysts, the formation of metal-hydride species is a common cause of alkene isomerization.[1][2][3] These hydrides can add to the double bond and then be eliminated, leading to the migration of the double bond to a more thermodynamically stable internal position.
-
Solution 1a: Addition of a Hydride Scavenger. Incorporating an additive that can quench the metal-hydride species is an effective strategy. 1,4-Benzoquinone and its derivatives are known to be effective in ruthenium-catalyzed metathesis reactions.[2] Acetic acid can also be used to suppress isomerization.[2]
-
Solution 1b: Lowering the Reaction Temperature. The formation of metal-hydride species and subsequent isomerization are often more pronounced at elevated temperatures. Performing the reaction at a lower temperature can significantly reduce the rate of isomerization.
-
Solution 1c: Choice of Catalyst and Ligands. The ligand environment of the metal catalyst plays a crucial role. For instance, in nickel-catalyzed reactions, the sterics and denticity of the phosphine ligands can control stereochemistry and prevent over-isomerization.[1] For palladium-catalyzed reactions, specific ligands like 2-PyPPh2 can promote selective isomerization to trans-2-olefins under mild conditions, so choosing a ligand system that disfavors isomerization is key.
Issue 2: I am observing isomerization of this compound during an acid-catalyzed reaction.
-
Possible Cause 2: Protonation and Carbocation Rearrangement. Strong acids can protonate the double bond of this compound, forming a secondary carbocation. This carbocation can then undergo hydride shifts to form a more stable benzylic carbocation, which upon deprotonation, leads to the formation of internal, conjugated alkenes.
-
Solution 2a: Use of Milder Acids. Opt for weaker Brønsted or Lewis acids that are sufficient to catalyze the desired reaction but are less prone to causing isomerization.
-
Solution 2b: Control of Stoichiometry and Addition Rate. Use the acid in catalytic amounts and consider slow, controlled addition to maintain a low instantaneous concentration, thereby minimizing side reactions.
-
Solution 2c: Lower Reaction Temperature. As with many side reactions, lowering the temperature can decrease the rate of isomerization.
Issue 3: My this compound is isomerizing under basic conditions.
-
Possible Cause 3: Deprotonation-Reprotonation Mechanism. Strong bases can abstract an allylic proton from this compound to form a resonance-stabilized carbanion. Subsequent reprotonation can occur at a different position, leading to the migration of the double bond to a more stable internal position. Base-catalyzed isomerization generally favors the formation of the thermodynamically more stable internal alkene.[4]
-
Solution 3a: Use of Non-Coordinating or Hindered Bases. Employ bases that are less likely to abstract the allylic proton. Sterically hindered bases may be less effective at initiating the isomerization process.
-
Solution 3b: Careful Selection of Solvent. The choice of solvent can influence the rate and equilibrium of base-catalyzed isomerization.[4] Aprotic, non-polar solvents may be preferable in some cases.
-
Solution 3c: Temperature and Reaction Time Control. Minimize the reaction temperature and time to reduce the extent of isomerization.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers formed from this compound?
A1: The most common isomers are the more thermodynamically stable internal alkenes, such as (E)- and (Z)-5-phenyl-2-pentene and 1-phenyl-1-pentene, where the double bond is conjugated with the phenyl ring. The exact isomer distribution will depend on the reaction conditions and catalyst used.
Q2: Can this compound isomerize during storage?
A2: While this compound is relatively stable, prolonged storage, especially in the presence of light, air (oxygen), or trace acidic or basic impurities, can potentially lead to slow isomerization or polymerization. It is recommended to store it in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) and to use it after purification if it has been stored for an extended period.
Q3: How can I prevent isomerization during hydroboration-oxidation of this compound?
A3: Hydroboration-oxidation is generally selective for the anti-Markovnikov product and less prone to isomerization than acid-catalyzed hydration.[5][6][7][8] However, to minimize any potential for isomerization, especially if using a transition-metal-catalyzed hydroboration, consider the following:
-
Use of Borane Reagents: Standard borane reagents like BH3•THF or 9-BBN are generally effective and do not typically cause isomerization.[6][7][8]
-
Metal-Free Conditions: When possible, opt for metal-free hydroboration conditions to avoid transition metal-catalyzed side reactions.[9][10]
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize any potential side reactions.
Q4: What is the best way to perform an epoxidation on this compound without causing isomerization?
A4: To avoid isomerization during epoxidation, it's best to use neutral or slightly basic epoxidizing agents and avoid strongly acidic conditions.
-
Peroxyacids: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are widely used and effective. Buffering the reaction with a mild base like sodium bicarbonate can help to neutralize the acidic byproduct.
-
Catalytic Systems: The use of methyltrioxorhenium with aqueous hydrogen peroxide, in the presence of a pyridine-based ligand, can be a simple and efficient method for the epoxidation of terminal alkenes.[11]
-
Metal-Free Methods: Polydioxirane (PDOX) is a heterogeneous reagent that can be used for selective epoxidation under mild conditions.[12]
Quantitative Data Summary
The following table summarizes the effectiveness of various additives in preventing isomerization during olefin metathesis reactions.
| Catalyst System | Substrate | Additive | Isomerization (%) | Reference |
| Ruthenium-based | Long-chain aliphatic alkenes | None | High | [2] |
| Ruthenium-based | Long-chain aliphatic alkenes | 1,4-Benzoquinone | Low to None | [2] |
| Ruthenium-based | Allylic ethers | Acetic Acid | Significantly Reduced | [2] |
| Nickel-based | Terminal Alkenes | Specific Phosphine Ligands | Controlled (E/Z selectivity) | [1] |
Experimental Protocols
Protocol 1: Prevention of Isomerization during Ring-Closing Metathesis (RCM) using 1,4-Benzoquinone
This protocol is adapted from literature demonstrating the suppression of isomerization in ruthenium-catalyzed olefin metathesis.[2]
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the diene substrate in anhydrous, degassed dichloromethane (DCM).
-
Additive Introduction: Add 1,4-benzoquinone (5-10 mol%) to the reaction mixture.
-
Catalyst Addition: Add the ruthenium catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether. Concentrate the mixture under reduced pressure and purify the product by flash column chromatography.
Protocol 2: Selective Epoxidation of this compound using m-CPBA with a Buffer
This protocol is a general procedure for the selective epoxidation of a terminal alkene while minimizing acid-catalyzed isomerization.
-
Reactant Preparation: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Buffering: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃), to the mixture. This will neutralize the m-chlorobenzoic acid byproduct.
-
Epoxidation: Cool the mixture in an ice bath (0 °C). Add m-CPBA (1.1-1.5 equivalents) portion-wise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting epoxide by flash column chromatography.
Visualizations
Caption: Common pathways for the isomerization of this compound.
Caption: Troubleshooting flowchart for preventing isomerization.
References
- 1. Stereodivergent, Kinetically Controlled Isomerization of Terminal Alkenes via Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalysed alkene chain-running isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkene Isomerization Using a Heterogeneous Nickel-Hydride Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Reactions of Alkenes [organic-chemistry.org]
- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. Mechanistic approaches to palladium-catalyzed alkene difunctionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. A simple and efficient method for epoxidation of terminal alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Selective and metal-free epoxidation of terminal alkenes by heterogeneous polydioxirane in mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 5-Phenyl-1-pentene polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the polymerization of 5-phenyl-1-pentene. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst systems for the polymerization of this compound?
A1: The polymerization of this compound, an α-olefin, is typically achieved using coordination catalysts. The most common systems are:
-
Ziegler-Natta Catalysts: Heterogeneous catalysts, often based on titanium compounds (e.g., TiCl₄) supported on magnesium chloride (MgCl₂), and co-catalyzed by an organoaluminum compound like triethylaluminum (Al(C₂H₅)₃).[1][2] These are robust and widely used in industry for polyolefin production.
-
Metallocene Catalysts: Homogeneous catalysts consisting of a transition metal atom (commonly zirconium or hafnium) sandwiched between cyclopentadienyl-based ligands.[3][4] These single-site catalysts offer excellent control over polymer molecular weight, molecular weight distribution (polydispersity), and stereochemistry.[5] Methylaluminoxane (MAO) is a common co-catalyst for metallocene systems.[6]
Q2: How does the phenyl group in this compound affect the polymerization process?
A2: The phenyl group introduces several factors that can influence the polymerization:
-
Steric Hindrance: The bulky phenyl group can affect the rate of monomer insertion and may influence the stereochemistry of the resulting polymer, depending on the catalyst used.
-
Electronic Effects: The aromatic ring can potentially interact with the catalyst center. While not a styrenic monomer where the double bond is conjugated with the ring, the phenyl group's presence can still have subtle electronic influences on the polymerization.
-
Side Reactions: Although less likely than with conjugated systems, the presence of the aromatic ring could lead to side reactions under certain harsh conditions or with specific catalysts, such as Friedel-Crafts alkylation if acidic conditions are inadvertently generated.
Q3: What are the key parameters to control for optimizing the polymerization of this compound?
A3: The key parameters to optimize are:
-
Catalyst and Co-catalyst Type: The choice of catalyst (e.g., specific metallocene or Ziegler-Natta formulation) and co-catalyst (e.g., MAO, trialkylaluminum) is critical.
-
Co-catalyst to Catalyst Ratio (e.g., Al/Zr): This ratio significantly impacts catalyst activity and polymer properties. An optimal ratio is crucial; too low may result in incomplete activation, while too high can lead to side reactions or be economically inefficient.
-
Monomer Concentration: Higher monomer concentrations generally lead to higher reaction rates and molecular weights.
-
Temperature: Temperature affects both catalyst activity and polymer properties. Higher temperatures can increase activity but may also increase the rate of chain transfer reactions, leading to lower molecular weights.
-
Reaction Time: Longer reaction times generally lead to higher monomer conversion and polymer yield, but prolonged times at high temperatures can also lead to catalyst deactivation or polymer degradation.
-
Solvent: The choice of an inert, anhydrous solvent is important for homogeneous polymerization to ensure catalyst solubility and stability.
Troubleshooting Guide
Issue 1: Low Polymer Yield
Q: My polymerization of this compound is resulting in a very low yield. What are the potential causes and how can I improve it?
A: Low polymer yield can stem from several factors related to catalyst activity and reaction conditions.
Possible Causes and Solutions:
-
Catalyst Inactivity:
-
Impure Monomer or Solvent: Ensure the monomer and solvent are rigorously purified to remove any catalyst poisons such as water, oxygen, or other polar impurities.
-
Improper Catalyst Activation: The co-catalyst to catalyst ratio may be suboptimal. A titration to find the optimal ratio is recommended.
-
-
Suboptimal Reaction Temperature:
-
The reaction temperature may be too low for the chosen catalyst system. A gradual increase in temperature can enhance catalyst activity. However, excessively high temperatures can lead to catalyst decomposition.
-
-
Insufficient Reaction Time:
-
The polymerization may not have reached completion. Try extending the reaction time and monitor monomer conversion at different time points.
-
Illustrative Data on Temperature and Ligand Effects on Yield:
The following table, based on trends observed in related polymerizations, illustrates how reaction parameters can be adjusted to improve yield.
| Entry | Catalyst System | Co-catalyst | Temperature (°C) | Time (h) | Yield (%) | Mn ( kg/mol ) |
| 1 | Cp₂ZrCl₂ | MAO | 25 | 24 | Low | - |
| 2 | Cp₂ZrCl₂ | MAO | 50 | 24 | Moderate | 35 |
| 3 | Et(Ind)₂ZrCl₂ | MAO | 50 | 24 | High | 80 |
| 4 | Et(Ind)₂ZrCl₂ | MAO | 70 | 12 | High | 65 |
This table presents illustrative data based on general principles of olefin polymerization to demonstrate trends.
Issue 2: Low Molecular Weight of the Polymer
Q: I am obtaining poly(this compound) with a lower molecular weight than desired. How can I increase the molecular weight?
A: Low molecular weight is often a result of chain transfer or termination reactions outcompeting the propagation reaction.
Possible Causes and Solutions:
-
High Polymerization Temperature: Higher temperatures accelerate chain transfer reactions. Reducing the polymerization temperature can favor chain propagation and lead to higher molecular weights.[7]
-
High Co-catalyst Concentration: An excessive amount of organoaluminum co-catalyst can act as a chain transfer agent. Optimizing the Al/Zr ratio is crucial.
-
Presence of Chain Transfer Agents: Impurities in the monomer or solvent can act as chain transfer agents. Ensure high purity of all reagents. Hydrogen is a potent chain transfer agent, so ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and not hydrogen.
-
Monomer Concentration: A lower monomer concentration can lead to a lower propagation rate relative to chain transfer. Increasing the monomer concentration can help to increase the molecular weight.
Illustrative Data on the Effect of Temperature and Monomer Concentration:
| Entry | Catalyst System | Temperature (°C) | Monomer Conc. (mol/L) | Mn ( kg/mol ) | PDI (Mw/Mn) |
| 1 | Et(Ind)₂ZrCl₂/MAO | 70 | 0.5 | 65 | 2.1 |
| 2 | Et(Ind)₂ZrCl₂/MAO | 50 | 0.5 | 80 | 1.9 |
| 3 | Et(Ind)₂ZrCl₂/MAO | 30 | 0.5 | 120 | 1.8 |
| 4 | Et(Ind)₂ZrCl₂/MAO | 50 | 1.0 | 115 | 1.9 |
This table presents illustrative data based on general principles of olefin polymerization to demonstrate trends.
Issue 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Q: The resulting polymer has a broad molecular weight distribution (PDI > 2.5). How can I achieve a narrower distribution?
A: A broad PDI suggests multiple active site environments or chain transfer reactions.
Possible Causes and Solutions:
-
Heterogeneous Catalyst: Traditional Ziegler-Natta catalysts often have multiple types of active sites, leading to broader PDIs. Using a single-site catalyst, such as a metallocene, will typically result in a much narrower molecular weight distribution.[6]
-
Fluctuating Reaction Temperature: Poor temperature control during the polymerization can lead to variations in propagation and termination rates, broadening the PDI. Ensure stable and uniform heating of the reactor.
-
Long Reaction Times with Catalyst Degradation: If the catalyst degrades over the course of the reaction, it can lead to a broader PDI. Consider if a shorter reaction time is sufficient or if a more stable catalyst is needed.
Experimental Protocols
General Protocol for Metallocene-Catalyzed Polymerization of this compound
Materials:
-
This compound (purified by distillation over a drying agent like CaH₂)
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Anhydrous toluene (purified by passing through a solvent purification system)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reactor Setup: A Schlenk flask or a glass reactor is dried in an oven at 120 °C overnight and then cooled under an inert atmosphere.
-
Solvent and Monomer Addition: Anhydrous toluene is transferred to the reactor via cannula. The reactor is brought to the desired polymerization temperature (e.g., 50 °C). Purified this compound is then injected into the reactor.
-
Catalyst Activation: In a separate Schlenk flask, the metallocene catalyst is dissolved in a small amount of anhydrous toluene. The MAO solution is added to this flask to pre-activate the catalyst. The mixture is stirred for a few minutes.
-
Initiation of Polymerization: The activated catalyst solution is injected into the reactor containing the monomer and solvent. The polymerization is allowed to proceed for the desired reaction time with stirring.
-
Termination and Polymer Precipitation: The polymerization is quenched by the addition of a small amount of methanol. The reaction mixture is then slowly poured into a larger volume of acidified methanol (e.g., methanol with 5% HCl) with vigorous stirring to precipitate the polymer.
-
Polymer Isolation and Purification: The precipitated polymer is collected by filtration, washed with fresh methanol to remove any residual catalyst and unreacted monomer, and then dried in a vacuum oven to a constant weight.
Visualizations
Caption: Experimental workflow for this compound polymerization.
Caption: Simplified catalytic cycle for coordination polymerization.
References
Technical Support Center: Characterization of 5-Phenyl-1-pentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 5-Phenyl-1-pentene.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the spectroscopic analysis of this compound.
Issue 1: Unexpected Peaks in ¹H NMR Spectrum
Question: My ¹H NMR spectrum of this compound shows more peaks than expected, or the splitting patterns are complex and difficult to interpret. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Presence of Conformational Isomers: Due to rotation around the C-C single bonds in the pentene chain, this compound can exist as a mixture of conformers at room temperature. This can lead to broadening of peaks or the appearance of multiple sets of signals for the same proton, complicating the spectrum.
-
Troubleshooting:
-
Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help resolve this issue. At higher temperatures, the rate of interconversion between conformers increases, which can lead to the coalescence of multiple peaks into a single, averaged signal. Conversely, at lower temperatures, the interconversion can be slowed, potentially allowing for the resolution of individual conformer signals.
-
-
-
Isomeric Impurities: The synthesis of this compound may result in the formation of isomeric impurities, such as 5-Phenyl-2-pentene. These isomers will have distinct NMR signals that overlap with the desired product's spectrum.
-
Troubleshooting:
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning the proton and carbon signals and distinguishing between the desired product and its isomers.
-
GC-MS Analysis: Gas Chromatography-Mass Spectrometry can separate the isomers, and the mass spectrum of each component can confirm their identity.
-
-
-
Residual Solvents or Reagents: Impurities from the synthesis, such as residual solvents (e.g., diethyl ether, THF) or unreacted starting materials, are a common source of extra peaks.
-
Troubleshooting:
-
Check Solvent Peaks: Compare the chemical shifts of the unknown peaks with a standard table of common NMR solvent impurities.
-
Purification: Re-purify the sample using techniques like column chromatography or distillation to remove impurities.
-
-
Issue 2: Ambiguous Mass Spectrometry Fragmentation Pattern
Question: The mass spectrum of my sample shows a molecular ion peak at m/z 146, but the fragmentation pattern is difficult to interpret or doesn't match the expected fragmentation for this compound.
Possible Causes and Troubleshooting Steps:
-
Presence of Isomers: Isomers like 5-Phenyl-2-pentene will have the same molecular weight but may exhibit different fragmentation patterns due to the different location of the double bond.
-
Troubleshooting:
-
GC-MS: As mentioned before, GC separation is crucial to obtain a clean mass spectrum of each isomer.
-
Reference Spectra: Compare the obtained mass spectrum with reference spectra from databases for this compound and its potential isomers.
-
-
-
Rearrangement Reactions: Fragmentation in the mass spectrometer can sometimes involve rearrangements, leading to unexpected fragment ions. For alkylbenzenes, a common rearrangement is the formation of the tropylium ion (m/z 91).
-
Troubleshooting:
-
Analyze for Key Fragments: Look for the presence of characteristic fragments for alkylbenzenes, such as m/z 91 (tropylium ion) and m/z 105 (loss of a propyl radical). The base peak for this compound is often m/z 91.
-
-
Issue 3: Inconsistent IR Spectrum
Question: My FT-IR spectrum of this compound shows unexpected absorption bands, or the expected peaks are weak or shifted.
Possible Causes and Troubleshooting Steps:
-
Oxidation: Alkenes can be susceptible to oxidation, especially if exposed to air and light over time. This can lead to the formation of aldehydes, ketones, or carboxylic acids, which will show characteristic C=O stretching bands in the IR spectrum (around 1700 cm⁻¹). Benzaldehyde is a potential oxidation product.
-
Troubleshooting:
-
Check for Carbonyl Peaks: Look for the presence of a strong absorption band in the 1650-1750 cm⁻¹ region.
-
Proper Storage: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
-
-
-
Presence of Water: A broad absorption band in the 3200-3600 cm⁻¹ region indicates the presence of O-H stretching, likely from water contamination.
-
Troubleshooting:
-
Dry the Sample: Ensure the sample and the solvent (if any) are anhydrous.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The following tables summarize the approximate chemical shifts for this compound. Note that these values can vary slightly depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity |
| Phenyl-H | 7.15 - 7.30 | Multiplet |
| =CH (vinyl) | 5.75 - 5.90 | Multiplet |
| =CH₂ (vinyl) | 4.90 - 5.10 | Multiplet |
| Ph-CH₂ | 2.60 - 2.70 | Triplet |
| -CH₂- (allylic) | 2.05 - 2.15 | Quartet |
| -CH₂- | 1.70 - 1.80 | Quintet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| Phenyl C (quaternary) | ~142 |
| Phenyl CH | ~128 |
| =CH (vinyl) | ~138 |
| =CH₂ (vinyl) | ~115 |
| Ph-CH₂ | ~36 |
| -CH₂- (allylic) | ~34 |
| -CH₂- | ~31 |
Q2: What is the expected fragmentation pattern for this compound in a mass spectrum?
A2: The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 146. The fragmentation pattern is typically dominated by the formation of the stable tropylium ion.
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 146 | [M]⁺ (Molecular Ion) |
| 105 | [M - C₃H₅]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion - often the base peak) |
| 77 | [C₆H₅]⁺ (Phenyl ion) |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Q3: What are the characteristic FT-IR absorption bands for this compound?
A3: The FT-IR spectrum of this compound will show characteristic peaks for the aromatic ring and the terminal alkene.
Table 4: Characteristic FT-IR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3075 - 3025 | Aromatic and Vinylic C-H stretch |
| 2925 - 2855 | Aliphatic C-H stretch |
| 1640 | C=C stretch (alkene) |
| 1600, 1495, 1450 | C=C stretch (aromatic) |
| 990, 910 | =C-H bend (alkene out-of-plane) |
| 740, 700 | C-H bend (aromatic out-of-plane) |
Q4: What are some common impurities I might encounter when synthesizing this compound via a Grignard reaction?
A4: The Grignard reaction is a common method for synthesizing this compound (e.g., from 5-chloro-1-pentene and phenylmagnesium bromide). Common impurities include:
-
Biphenyl: Formed from the coupling of the Grignard reagent with unreacted aryl halide.[1]
-
Unreacted Starting Materials: Residual 5-chloro-1-pentene or the aryl halide.
-
Hydrolysis Product: Benzene, formed if the Grignard reagent comes into contact with water.[2]
Section 3: Experimental Protocols & Visualizations
Detailed Methodologies
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Parameters (Typical for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1-2 seconds
-
Spectral Width: ~16 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
Spectral Width: ~240 ppm
-
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and set the reference (e.g., TMS at 0 ppm or the residual solvent peak).
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or hexane.
-
GC Parameters (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Protocol 3: FT-IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a neat sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Parameters (Typical):
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing: A background spectrum should be collected and subtracted from the sample spectrum.
Visualizations
Caption: Troubleshooting workflow for the characterization of this compound.
Caption: Logical relationships for identifying common impurities in this compound.
References
Technical Support Center: Purification of 5-Phenyl-1-pentene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-phenyl-1-pentene.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound, categorized by the suspected synthetic route and impurity type.
Q1: My this compound sample, synthesized via a Wittig reaction, is contaminated with a white, crystalline solid that is difficult to remove. What is this impurity and how can I remove it?
A: The white, crystalline solid is likely triphenylphosphine oxide (TPPO) , a common byproduct of the Wittig reaction. Due to its polar nature, it can sometimes be challenging to separate from the less polar this compound.
Troubleshooting Steps:
-
Selective Precipitation: TPPO is poorly soluble in non-polar solvents. Try suspending the crude product in a minimal amount of cold non-polar solvent like hexane or a pentane/ether mixture. The TPPO should precipitate and can be removed by filtration. This process may need to be repeated.
-
Silica Gel Plug Filtration: For a quicker purification, dissolve the crude mixture in a minimal amount of a suitable solvent and pass it through a short plug of silica gel. Elute with a non-polar solvent (e.g., hexanes) to collect the this compound, while the more polar TPPO remains adsorbed on the silica.
-
Column Chromatography: If the above methods are insufficient, column chromatography is the most effective method. A non-polar eluent system will ensure the this compound elutes while the TPPO remains on the column.
Q2: After a Grignard reaction to synthesize this compound, my crude product contains a non-polar impurity with a similar boiling point. How can I identify and remove it?
A: This impurity is likely biphenyl , which is formed from the coupling of the Grignard reagent with unreacted aryl halide. Its non-polar nature and similar boiling point to this compound can make separation by distillation challenging.
Troubleshooting Steps:
-
Fractional Distillation: Careful fractional distillation under reduced pressure can sometimes separate this compound from biphenyl, although it may be difficult.
-
Column Chromatography: This is the most reliable method. Since both compounds are non-polar, a very non-polar eluent system (e.g., pure hexanes or pentane) should be used. This compound is slightly more polar than biphenyl and will elute later. Careful monitoring of fractions by TLC or GC-MS is crucial.
-
Crystallization: If the product is a solid at low temperatures, cooling a concentrated solution in a non-polar solvent might selectively crystallize either the product or the biphenyl.
Q3: My reaction work-up for a Grignard synthesis has resulted in an emulsion and solid precipitates. How do I effectively remove the inorganic salts?
A: The precipitates are likely magnesium salts (e.g., MgBr₂). Emulsions can form during the aqueous work-up.
Troubleshooting Steps:
-
Aqueous Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This can help to dissolve the magnesium salts and break up emulsions.
-
Filtration: If solids persist, filter the crude organic layer through a pad of Celite to remove fine inorganic precipitates.
-
Brine Wash: Washing the organic layer with saturated aqueous sodium chloride (brine) can help to break emulsions and remove residual water.
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent removal.
Q4: I have unreacted starting materials in my crude this compound. How can I remove them?
A: The removal method depends on the nature of the starting material.
-
Unreacted Aldehyde (e.g., 4-phenylbutanal):
-
Bisulfite Wash: Aldehydes can be removed by washing the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). This forms a water-soluble adduct that partitions into the aqueous layer.
-
-
Unreacted Alkyl Halide (e.g., allyl bromide):
-
Distillation: If the boiling point is significantly different, simple or fractional distillation can be effective.
-
Column Chromatography: The difference in polarity can be exploited for separation by column chromatography.
-
Q5: My purified this compound appears to contain a saturated analog, 5-phenylpentane. How can I separate these?
A: This can be a challenging separation due to the very similar physical properties.
-
High-Efficiency Fractional Distillation: A distillation column with a high number of theoretical plates may be able to separate the two compounds based on their slight difference in boiling points.
-
Preparative Gas Chromatography (Prep-GC): For small-scale, high-purity requirements, preparative GC is the most effective method.
-
Argentation Chromatography: This specialized chromatography technique uses silica gel impregnated with silver nitrate. The alkene (this compound) will interact with the silver ions and be retained more strongly than the alkane (5-phenylpentane), allowing for separation.
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₁H₁₄ | 146.23 | ~203-205 |
| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 | 360 |
| Biphenyl | C₁₂H₁₀ | 154.21 | 255 |
| 4-Phenylbutanal | C₁₀H₁₂O | 148.20 | ~235 |
| 5-Phenylpentane | C₁₁H₁₆ | 148.25 | ~204 |
Table 2: Typical Column Chromatography Conditions for this compound Purification
| Impurity to be Removed | Stationary Phase | Eluent System (v/v) | Expected Elution Order |
| Triphenylphosphine oxide | Silica Gel | Hexanes/Ethyl Acetate (98:2 to 95:5) | 1. This compound 2. Triphenylphosphine oxide |
| Biphenyl | Silica Gel | Hexanes or Pentane | 1. Biphenyl 2. This compound |
| Unreacted Aldehyde | Silica Gel | Hexanes/Ethyl Acetate (99:1 to 95:5) | 1. This compound 2. Aldehyde |
| 5-Phenylpentane | AgNO₃-impregnated Silica Gel | Hexanes | 1. 5-Phenylpentane 2. This compound |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography to Remove Triphenylphosphine Oxide
-
Slurry Preparation: Dissolve the crude this compound sample containing triphenylphosphine oxide in a minimal amount of dichloromethane or toluene. Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Column Packing: Prepare a glass column with silica gel, using a non-polar solvent system such as a mixture of hexanes and ethyl acetate (e.g., 98:2).
-
Loading: Carefully add the prepared slurry onto the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. The non-polar this compound will travel down the column faster than the polar triphenylphosphine oxide.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using the same eluent system and a UV lamp for visualization.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Protocol 2: Fractional Distillation for the Removal of Volatile Impurities
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.
-
Charge the Flask: Place the crude this compound into the distillation flask along with boiling chips or a magnetic stir bar.
-
Heating and Distillation: Heat the flask gently. The more volatile impurities will distill first.
-
Fraction Collection: Collect the initial fractions (forerun) which will be enriched in lower-boiling impurities. As the temperature stabilizes near the boiling point of this compound (~203-205 °C at atmospheric pressure, lower under vacuum), collect the main fraction.
-
Monitoring: Monitor the temperature at the head of the column throughout the distillation. A stable boiling point indicates a pure fraction.
-
Stopping the Distillation: Stop the distillation before the flask runs dry to avoid the concentration of high-boiling impurities.
Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, DB-5) is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-400.
-
-
Data Analysis: Integrate the peaks in the chromatogram to determine the relative percentage of this compound and any impurities. The mass spectrum of each peak can be used to identify the impurities by comparing them to a spectral library.
Visualizations
Stability and storage conditions for 5-Phenyl-1-pentene
Welcome to the Technical Support Center for 5-Phenyl-1-pentene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound, along with troubleshooting advice for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is crucial to store it under appropriate conditions. Key recommendations include:
-
Temperature: While some suppliers suggest storage at ambient temperatures, for long-term stability, it is advisable to store this compound in a cool environment. Refrigeration (2-8 °C) is a good practice, especially for high-purity material intended for sensitive applications.
-
Atmosphere: this compound can be sensitive to air (oxygen). It is best stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light: Exposure to light, particularly UV light, can potentially induce photochemical reactions, including polymerization. Therefore, the compound should be stored in an amber or opaque container to protect it from light.
-
Container: Use a tightly sealed container to prevent contamination from atmospheric moisture and other impurities.
Q2: What is the expected shelf life of this compound?
A2: The shelf life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (refrigerated, under an inert atmosphere, and protected from light), the compound is expected to be stable for an extended period. However, it is good laboratory practice to re-analyze the purity of the material if it has been stored for more than a year or if there are any visual changes (e.g., color change, increased viscosity).
Q3: My this compound appears viscous or has solidified. What could be the cause?
A3: An increase in viscosity or solidification of this compound at room temperature can be an indication of polymerization. This can be triggered by:
-
Heat: Elevated temperatures can initiate thermal polymerization.
-
Light: Exposure to UV light can lead to photopolymerization.
-
Impurities: Contamination with radical initiators (e.g., peroxides) can catalyze polymerization.
If you observe this, it is recommended to assess the purity of the material before use.
Q4: Can I use an inhibitor to prevent the polymerization of this compound?
A4: Yes, for long-term storage or for applications where the compound might be subjected to heat or light, adding a polymerization inhibitor can be beneficial. Common inhibitors for styrenic compounds include:
-
4-tert-Butylcatechol (TBC): Typically used at concentrations of 10-50 ppm.
-
Hydroquinone (HQ): Another effective inhibitor.
It is important to note that the presence of an inhibitor may interfere with certain reactions. If your experiment is sensitive to inhibitors, you may need to remove it prior to use, for example, by passing the this compound through a column of activated alumina.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degraded this compound | Assess the purity of the starting material. | Run a purity check using GC-MS or ¹H NMR. Look for signs of oxidation (e.g., carbonyl peaks in IR or NMR) or polymerization (broad signals in NMR). If impure, purify by distillation or column chromatography. |
| Presence of Peroxides | Test for peroxides in the this compound and reaction solvents. | Use peroxide test strips. If peroxides are present, they can be removed by passing the material through activated alumina. |
| Reaction Conditions | Review the reaction setup and conditions. | Ensure the reaction is performed under an inert atmosphere if it is sensitive to oxygen. Check for and eliminate potential sources of heat and light if the reaction is known to be sensitive to them. |
Issue 2: Polymerization During Reaction
| Possible Cause | Troubleshooting Step | Recommended Action |
| High Reaction Temperature | Monitor the internal temperature of the reaction. | If the reaction is exothermic, ensure adequate cooling. Consider running the reaction at a lower temperature. |
| Presence of Radical Initiators | Check all reagents and solvents for potential radical initiators. | Use freshly purified reagents and solvents. |
| Prolonged Reaction Time | Monitor the reaction progress closely. | Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may induce polymerization. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation and polymerization. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation. |
| Light | Protected from light (Amber vial) | Prevents photochemical reactions. |
| Container | Tightly sealed | Prevents contamination from moisture and air. |
Table 2: Analytical Methods for Purity Assessment of this compound
| Analytical Method | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, identification of volatile impurities and degradation products. |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation and purity estimation. Can reveal the presence of polymers or oxidation products. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. Can indicate oxidation by the appearance of carbonyl (C=O) or hydroxyl (O-H) bands. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks to determine the relative purity. Identify impurities based on their mass spectra.
Protocol 2: Monitoring for Degradation using ¹H NMR
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Fresh Sample: The spectrum should show sharp signals corresponding to the structure of this compound.
-
Degraded Sample: Look for the appearance of broad signals in the aliphatic region, which may indicate polymerization. The appearance of new signals in the downfield region could suggest oxidation products. A decrease in the integration of the vinyl protons relative to the aromatic protons might also indicate degradation at the double bond.
-
Mandatory Visualization
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Potential degradation pathways for this compound.
How to avoid rearrangement in Friedel-Crafts alkylation for synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of alkylaromatic compounds using Friedel-Crafts alkylation, with a specific focus on avoiding carbocation rearrangement.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts alkylation with a primary alkyl halide is giving a significant amount of a rearranged isomer. Why is this happening?
A1: This is a common issue in Friedel-Crafts alkylation and is due to carbocation rearrangement. The reaction proceeds through a carbocation intermediate. Primary carbocations are relatively unstable and can rearrange to more stable secondary or tertiary carbocations via a hydride or alkyl shift before alkylating the aromatic ring. This leads to a mixture of products, with the rearranged isomer often being the major product.
For instance, the alkylation of benzene with 1-chloropropane is expected to yield n-propylbenzene. However, the initially formed primary propyl carbocation rapidly rearranges to the more stable secondary isopropyl carbocation, resulting in isopropylbenzene as the major product.
Q2: How can I prevent or minimize carbocation rearrangement during my Friedel-Crafts alkylation?
A2: The most reliable method to completely avoid carbocation rearrangement is to perform a two-step Friedel-Crafts acylation followed by a reduction of the resulting ketone. The acylium ion intermediate formed during acylation is resonance-stabilized and does not undergo rearrangement. The ketone can then be reduced to the desired alkyl group.
Other strategies to minimize rearrangement include:
-
Lowering the reaction temperature: This can sometimes favor the kinetically controlled, unrearranged product, although it may not eliminate rearrangement completely.
-
Using a milder Lewis acid catalyst: While strong Lewis acids like AlCl₃ are common, they also readily promote carbocation formation and rearrangement. Exploring milder catalysts may reduce the extent of rearrangement.
-
Employing bulky alkylating agents or catalysts: Steric hindrance can sometimes disfavor the rearranged product.
-
Utilizing solid acid catalysts like zeolites: The shape-selective nature of zeolites can influence the product distribution and suppress the formation of bulkier, rearranged isomers.
Q3: What are the best reduction methods for the ketone intermediate after Friedel-Crafts acylation?
A3: The two most common and effective methods for reducing the aryl ketone to an alkane are the Clemmensen reduction and the Wolff-Kishner reduction .
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). It is suitable for substrates that are stable in strongly acidic conditions.
-
Wolff-Kishner Reduction: This reaction employs hydrazine (N₂H₄) and a strong base, typically potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol. It is ideal for substrates that are sensitive to acidic conditions.
The choice between these two methods depends on the other functional groups present in your molecule.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Unexpected Isomer Formation (Major Product is the Rearranged Alkylarene) | Carbocation rearrangement of the alkylating agent. | 1. Recommended: Utilize the Friedel-Crafts acylation-reduction pathway. 2. Alternative: Attempt the alkylation at a lower temperature (e.g., 0 °C or below). 3. Alternative: Investigate the use of shape-selective solid acid catalysts like zeolites. |
| Low Yield of the Desired Unrearranged Product | The rearranged product is thermodynamically more stable and its formation is favored. | 1. Switch to the Friedel-Crafts acylation-reduction method for a more controlled synthesis and higher yield of the desired linear alkylarene. |
| Polyalkylation (Multiple Alkyl Groups Added to the Aromatic Ring) | The alkylated product is often more reactive than the starting material, leading to further alkylation. | 1. Use a large excess of the aromatic substrate. 2. The Friedel-Crafts acylation-reduction sequence also circumvents this issue, as the acyl group is deactivating and prevents further substitution. |
| No Reaction or Very Low Conversion | 1. The aromatic ring is strongly deactivated by electron-withdrawing groups (e.g., -NO₂, -CN, -COR). 2. The alkylating agent is an aryl or vinyl halide. 3. The catalyst is poisoned by the presence of basic functional groups (e.g., -NH₂) on the aromatic ring. | 1. Friedel-Crafts reactions are generally not suitable for strongly deactivated rings. Consider alternative synthetic routes. 2. Aryl and vinyl halides do not form carbocations under these conditions and are unsuitable for this reaction. 3. Protect the basic functional group before performing the Friedel-Crafts reaction. |
Data Presentation
The following table summarizes the product distribution in the Friedel-Crafts alkylation of benzene with 1-chlorobutane, illustrating the significant extent of carbocation rearrangement.
| Alkylating Agent | Aromatic Substrate | Catalyst | Temperature (°C) | Unrearranged Product (n-butylbenzene) Yield (%) | Rearranged Product (sec-butylbenzene) Yield (%) |
| 1-Chlorobutane | Benzene | AlCl₃ | 0 | ~33 | ~67[1] |
Note: Product ratios can be influenced by the specific reaction conditions.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride
This protocol describes the synthesis of propiophenone, the intermediate for producing n-propylbenzene.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Benzene
-
Propanoyl Chloride
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (for extraction, if necessary)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a reflux condenser. Protect the apparatus from atmospheric moisture using drying tubes.
-
Reagent Charging: Add anhydrous AlCl₃ (1.1 equivalents) to the flask. Place a mixture of dry benzene (large excess) and propanoyl chloride (1 equivalent) in the dropping funnel.
-
Reaction: Cool the flask in an ice bath. Add the benzene/propanoyl chloride mixture dropwise with stirring over 30 minutes.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a 5% NaOH solution and then with water.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄. Filter to remove the drying agent and remove the excess benzene by distillation. The resulting propiophenone can be further purified by vacuum distillation.
Protocol 2: Clemmensen Reduction of Propiophenone to n-Propylbenzene
Materials:
-
Propiophenone (from Protocol 1)
-
Zinc powder
-
Mercuric Chloride (HgCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Zinc Amalgam: In a fume hood, stir zinc powder (30g) with a solution of mercuric chloride (3g) in water (30 mL) and concentrated HCl (1.5 mL) for 5 minutes. Decant the aqueous solution.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, propiophenone (0.1 mol), water (50 mL), and concentrated HCl (75 mL).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Add an additional 25 mL of concentrated HCl every hour during the reflux.
-
Work-up: Cool the reaction mixture to room temperature and decant the aqueous layer. Wash the zinc amalgam with two portions of diethyl ether.
-
Extraction: Combine the organic layer and the ether washings. Wash sequentially with water, 5% NaHCO₃ solution, and finally with water.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄. Filter and remove the diethyl ether by distillation to obtain n-propylbenzene.
Protocol 3: Wolff-Kishner Reduction of Propiophenone to n-Propylbenzene
Materials:
-
Propiophenone (from Protocol 1)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Potassium Hydroxide (KOH)
-
Ethylene glycol
-
Diethyl ether
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add propiophenone (0.1 mol), hydrazine hydrate (0.2 mol), and ethylene glycol (100 mL).
-
Hydrazone Formation: Heat the mixture to reflux for 1 hour.
-
Reduction: Add powdered KOH (0.3 mol) to the mixture. Replace the reflux condenser with a distillation apparatus and heat the mixture to a higher temperature (around 190-200 °C) to distill off water and excess hydrazine. Once the distillation ceases, reattach the reflux condenser.
-
Reaction Completion: Continue to heat the mixture at this temperature for an additional 3 hours.
-
Work-up: Cool the reaction mixture and add water.
-
Extraction: Extract the product with two portions of diethyl ether. Combine the ether extracts and wash with water.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄. Filter and remove the diethyl ether by distillation to yield n-propylbenzene.
Visualizations
Caption: Mechanism of carbocation rearrangement in Friedel-Crafts alkylation.
Caption: Workflow for synthesizing n-alkylbenzenes via acylation-reduction.
Caption: Decision tree for choosing the appropriate Friedel-Crafts method.
References
Scaling up the synthesis of 5-Phenyl-1-pentene for industrial applications
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 5-Phenyl-1-pentene. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental scale-up.
I. Overview of Industrial Synthesis Routes
For the industrial production of this compound, three primary synthetic routes are commonly considered, each with distinct advantages and challenges in a large-scale setting:
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the coupling of 3-phenylpropylmagnesium bromide with an allyl halide.
-
Wittig Reaction: This method provides an alternative route by reacting benzaldehyde with a butyl-derived phosphorus ylide to form the desired alkene.
-
Heck Reaction: A powerful palladium-catalyzed cross-coupling reaction between a phenyl halide and 1-pentene.
The subsequent sections offer in-depth experimental protocols, troubleshooting assistance, and frequently asked questions for each of these synthetic pathways.
II. Grignard Reaction Route: Coupling of 3-Phenylpropylmagnesium Bromide and Allyl Bromide
A. Experimental Protocol
This protocol is adapted from established procedures for analogous Grignard coupling reactions.[1][2]
1. Formation of 3-Phenylpropylmagnesium Bromide (Grignard Reagent):
-
Equipment: A dry, inert-atmosphere reactor (e.g., glass-lined steel) equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a temperature probe.
-
Reagents:
-
Magnesium turnings
-
1-Bromo-3-phenylpropane
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
-
Procedure:
-
Under a nitrogen or argon atmosphere, the reactor is charged with magnesium turnings.
-
A single crystal of iodine is added to the reactor.
-
A portion of anhydrous THF is introduced to cover the magnesium.
-
A solution of 1-bromo-3-phenylpropane in anhydrous THF is prepared in the dropping funnel.
-
To initiate the reaction, a small amount of the 1-bromo-3-phenylpropane solution is added to the magnesium suspension. The start of the reaction is indicated by a gentle reflux and the fading of the iodine color.
-
Once initiated, the remainder of the 1-bromo-3-phenylpropane solution is added dropwise, maintaining a gentle reflux while carefully controlling the temperature.
-
Following the complete addition, the mixture is stirred at a controlled temperature until all the magnesium has been consumed.
-
2. Coupling with Allyl Bromide:
-
Reagents:
-
Allyl bromide
-
Anhydrous THF
-
-
Procedure:
-
The freshly prepared Grignard reagent solution is cooled.
-
A solution of allyl bromide in anhydrous THF is prepared in the dropping funnel.
-
The allyl bromide solution is added dropwise to the Grignard reagent at a controlled temperature. This reaction is exothermic and requires an efficient cooling system.
-
After the addition is complete, the reaction is allowed to proceed with continuous stirring at a controlled temperature.
-
3. Work-up and Purification:
-
Reagents:
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or another suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
The reaction is carefully quenched by the slow, portion-wise addition of a saturated aqueous NH₄Cl solution while cooling the reactor.
-
The mixture is transferred to a separation vessel, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate or sodium sulfate.
-
The drying agent is filtered off, and the solution is concentrated under reduced pressure.
-
The crude this compound is purified by fractional distillation under vacuum.
-
B. Data Presentation: Grignard Reaction Parameters
| Parameter | Value | Notes |
| Reactant Ratio (Mg:R-Br) | 1.1 : 1.0 | A slight excess of magnesium is used to ensure full conversion of the halide. |
| Solvent | Anhydrous THF | Ether can also be used, but THF is often preferred for its higher boiling point and better solvating properties for the Grignard reagent.[3] |
| Initiation Temperature | Room Temperature to 40 °C | Gentle warming may be required to initiate the reaction. |
| Reaction Temperature | Maintained at reflux | Careful control is necessary to prevent runaway reactions. |
| Coupling Temperature | 0 - 10 °C | The coupling with allyl bromide is highly exothermic and requires cooling. |
| Typical Yield | 70-85% | Yields can be lower due to side reactions like Wurtz coupling.[4] |
C. Troubleshooting Guide: Grignard Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Presence of moisture in glassware or solvent.[3] 2. Passivated magnesium surface due to an oxide layer. 3. Low reactivity of the starting halide. | 1. Ensure all glassware is oven-dried and solvents are rigorously anhydrous. 2. Activate the magnesium surface using a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical grinding. 3. Consider using a more reactive halide; bromides are generally more reactive than chlorides. |
| Low Yield of Grignard Reagent | 1. Wurtz coupling as a significant side reaction.[4] 2. Incomplete reaction due to insufficient stirring or reaction time. | 1. Add the halide solution slowly to maintain a low concentration in the reactor and ensure efficient stirring to dissipate localized heat. 2. Confirm that all the magnesium has been consumed before proceeding to the next step. |
| Significant Byproduct Formation During Coupling | 1. Homocoupling of the Grignard reagent. 2. Reaction with atmospheric carbon dioxide or oxygen. | 1. Maintain a low and controlled temperature during the coupling step. 2. Ensure a strict inert atmosphere is maintained throughout the entire process. |
| Exothermic Runaway Reaction | 1. The rate of addition of the halide or allyl bromide is too rapid. 2. Inadequate cooling capacity for the scale of the reaction. | 1. Add the reagents dropwise and closely monitor the internal temperature. 2. Verify that the cooling system is sufficient for the reaction scale and have a secondary cooling method available. |
D. FAQs: Grignard Reaction Scale-up
Q1: What are the primary safety concerns when scaling up a Grignard reaction? A: The main safety issues are the highly exothermic nature of the reaction, which can lead to a dangerous runaway situation if not properly managed, and the pyrophoric properties of concentrated Grignard reagents.[5] It is imperative to have robust temperature control, a reliable cooling system, and to operate under a strict inert atmosphere.
Q2: How can I ensure the quality of magnesium and solvents for an industrial-scale reaction? A: For industrial-scale synthesis, it is crucial to use high-purity magnesium turnings and anhydrous solvents. The water content of the solvents should be verified before use. It is standard practice to use solvents that have been dried over molecular sieves or by distillation from an appropriate drying agent.
Q3: What is the most effective method for monitoring the formation of the Grignard reagent on a large scale? A: On an industrial scale, direct visual inspection can be challenging. In-situ monitoring techniques, such as infrared (IR) spectroscopy, can be employed to track the consumption of the alkyl halide.[5] Alternatively, carefully drawn aliquots can be titrated to determine the concentration of the active Grignard reagent.
E. Visualization: Grignard Reaction Workflow
Caption: Workflow for the Grignard synthesis of this compound.
III. Wittig Reaction Route: Olefination of Benzaldehyde
A. Experimental Protocol
This protocol is based on general procedures for Wittig reactions utilizing non-stabilized ylides.[6][7][8]
1. Preparation of the Phosphorus Ylide (Wittig Reagent):
-
Equipment: A dry, inert-atmosphere reactor with a mechanical stirrer, dropping funnel, and temperature probe.
-
Reagents:
-
Butyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
-
Procedure:
-
Suspend butyltriphenylphosphonium bromide in the anhydrous solvent within the reactor under an inert atmosphere.
-
Cool the suspension to a low temperature (e.g., 0 °C or below).
-
Slowly add the strong base to the suspension. The formation of the ylide is often accompanied by a distinct color change, typically to orange or deep red.
-
Stir the mixture at a controlled temperature to ensure the complete formation of the ylide.
-
2. Reaction with Benzaldehyde:
-
Reagents:
-
Benzaldehyde
-
Anhydrous solvent
-
-
Procedure:
-
Prepare a solution of benzaldehyde in the anhydrous solvent.
-
Add the benzaldehyde solution dropwise to the ylide solution at a controlled low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or GC.
-
3. Work-up and Purification:
-
Reagents:
-
Water or a mild aqueous acid
-
An organic solvent for extraction
-
Hexane or pentane
-
-
Procedure:
-
Quench the reaction by adding water or a mild aqueous acid.
-
Extract the product into an organic solvent.
-
Wash the organic layer to remove any water-soluble impurities.
-
Dry and concentrate the organic layer.
-
The major byproduct, triphenylphosphine oxide, can often be precipitated by adding a non-polar solvent like hexane and subsequently removed by filtration.
-
Purify the this compound by column chromatography or fractional distillation.
-
B. Data Presentation: Wittig Reaction Parameters
| Parameter | Value | Notes |
| Reactant Ratio (Ylide:Aldehyde) | 1.1 : 1.0 | A slight excess of the ylide is common to ensure full conversion of the aldehyde. |
| Base | n-Butyllithium (n-BuLi) | Other strong bases like NaH or KHMDS can also be used. |
| Solvent | Anhydrous THF | The choice of solvent can influence the stereoselectivity of the reaction. |
| Ylide Formation Temperature | -78 °C to 0 °C | Low temperatures are crucial for the stability of non-stabilized ylides. |
| Reaction Temperature | -78 °C to Room Temp. | The reaction is typically initiated at a low temperature and then allowed to warm. |
| Typical Yield | 60-80% | Yields can be affected by steric hindrance and the stability of the ylide.[9] |
| E/Z Selectivity | Z-isomer favored | For non-stabilized ylides under salt-free conditions, the Z-isomer is generally the major product.[6] |
C. Troubleshooting Guide: Wittig Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Ylide Formation | 1. Inactive or insufficient amount of base. 2. Presence of moisture or other protic impurities.[10] | 1. Use a fresh, properly titrated strong base. 2. Ensure all reagents and solvents are strictly anhydrous and the reaction is conducted under an inert atmosphere. |
| Low Yield of Alkene | 1. Decomposition of the ylide. 2. Steric hindrance from the reactants.[9] 3. Impure or polymerized aldehyde. | 1. Use the ylide immediately after its preparation and maintain low temperatures. 2. For sterically hindered aldehydes, consider the Horner-Wadsworth-Emmons reaction as an alternative. 3. Use freshly distilled or high-purity aldehyde. |
| Difficulty in Removing Triphenylphosphine Oxide | 1. Co-precipitation of the product with the byproduct. 2. High solubility of the byproduct in the purification solvent. | 1. Optimize the solvent system for precipitation (e.g., ether/hexane mixtures). 2. Consider purification by chromatography on silica gel. |
| Poor E/Z Selectivity | 1. The reaction conditions favor the formation of a mixture of isomers. | 1. For non-stabilized ylides, salt-free conditions generally favor the Z-isomer. The presence of lithium salts can influence the selectivity.[6] Adjusting the solvent and temperature can also help to improve the selectivity. |
D. FAQs: Wittig Reaction Scale-up
Q1: What are the main challenges in scaling up the Wittig reaction? A: The primary challenges include the safe handling of large quantities of pyrophoric bases such as n-BuLi, the efficient generation and removal of the stoichiometric byproduct triphenylphosphine oxide, and ensuring effective mixing of the heterogeneous phosphonium salt suspension.[10]
Q2: Are there greener alternatives to the traditional Wittig reaction for industrial applications? A: Yes, catalytic versions of the Wittig reaction are under development to minimize phosphine waste.[8] The use of solid-supported bases can also simplify the work-up procedure. The Horner-Wadsworth-Emmons reaction is a notable alternative that produces a water-soluble phosphate byproduct, which is easier to remove from the product.[9]
Q3: How does the nature of the ylide affect the reaction on a large scale? A: Stabilized ylides are less reactive and may necessitate higher temperatures or longer reaction times, which can lead to an increase in side reactions on an industrial scale. In contrast, non-stabilized ylides are more reactive but also less stable, requiring precise temperature control to prevent decomposition.[6][8]
E. Visualization: Wittig Reaction Logical Relationships
Caption: Relationship between ylide type and reaction characteristics.
IV. Heck Reaction Route: Palladium-Catalyzed Coupling
A. Experimental Protocol
This protocol is based on general procedures for palladium-catalyzed Heck coupling reactions.[11][12][13]
-
Equipment: An inert-atmosphere reactor equipped with a mechanical stirrer, a reflux condenser, and a temperature control system.
-
Reagents:
-
Phenyl halide (e.g., iodobenzene or bromobenzene)
-
1-Pentene
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)
-
Phosphine ligand (e.g., PPh₃, or a bulky phosphine for more challenging substrates)
-
Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))
-
Solvent (e.g., DMF, acetonitrile, or toluene)
-
-
Procedure:
-
The reactor is charged with the palladium catalyst, phosphine ligand (if used), and base under an inert atmosphere.
-
The solvent is added, followed by the phenyl halide and 1-pentene.
-
The reaction mixture is heated to the desired temperature with vigorous stirring. The required temperature will depend on the reactivity of the chosen phenyl halide.
-
The progress of the reaction is monitored by GC or HPLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
3. Work-up and Purification:
-
Procedure:
-
The reaction mixture is filtered to remove the catalyst (if a heterogeneous catalyst was used) and any precipitated salts.
-
If a homogeneous catalyst was used, an aqueous work-up is performed to remove the base and salts.
-
The product is extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by fractional distillation under vacuum.
-
B. Data Presentation: Heck Reaction Parameters
| Parameter | Value | Notes |
| Catalyst Loading | 0.01 - 1 mol% | Lower catalyst loading is desirable for industrial processes. |
| Ligand | Triphenylphosphine (PPh₃) | Bulky, electron-rich phosphines may be required for less reactive halides. |
| Base | Triethylamine (Et₃N) | Inorganic bases like K₂CO₃ or Cs₂CO₃ are also commonly used. |
| Solvent | DMF, Acetonitrile | The choice of solvent can impact catalyst stability and reaction rate. |
| Reaction Temperature | 80 - 140 °C | Higher temperatures are generally needed for less reactive halides like bromides and chlorides. |
| Turnover Number (TON) | Up to 1,000,000 | High TONs are crucial for the economic viability of the process.[14] |
| Typical Yield | >90% | The Heck reaction is often high-yielding. |
C. Troubleshooting Guide: Heck Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Deactivation of the catalyst.[13][15] 2. The catalyst system is not active enough for the substrate. 3. The base is too weak or has been consumed. | 1. Employ a more robust ligand or consider a heterogeneous catalyst that may offer greater stability. Ensure a strict inert atmosphere. 2. For less reactive halides (e.g., bromides or chlorides), use more electron-rich and bulky phosphine ligands and increase the reaction temperature. 3. Use a stronger base or a larger excess. |
| Formation of Palladium Black | 1. Decomposition of the catalyst. | 1. Use a ligand to stabilize the Pd(0) species and ensure the reaction is carried out under strictly anaerobic conditions. |
| Poor Regioselectivity | 1. Electronic and steric factors of the alkene substrate. | 1. For terminal alkenes, the reaction typically occurs at the terminal carbon. The choice of ligand and solvent can sometimes be used to influence regioselectivity. |
| Isomerization of the Product | 1. The reaction conditions promote the migration of the double bond. | 1. If possible, use milder reaction conditions, such as a lower temperature and shorter reaction time. |
D. FAQs: Heck Reaction Scale-up
Q1: How can catalyst deactivation be minimized in an industrial-scale Heck reaction? A: Catalyst deactivation can be mitigated by using robust ligands that stabilize the palladium catalyst, ensuring the reaction is performed under strict anaerobic conditions to prevent oxidation of the catalyst, and by carefully controlling the reaction temperature.[13][15] The use of a heterogeneous catalyst can also facilitate catalyst recovery and reuse.
Q2: What are the advantages of using a heterogeneous palladium catalyst (e.g., Pd/C)? A: The primary advantage is the ease of separating the catalyst from the reaction mixture via filtration, which simplifies the purification process and allows for the potential recycling of the expensive palladium catalyst. However, leaching of palladium from the support into the product can be a concern that needs to be addressed.
Q3: How does the choice of phenyl halide (iodide, bromide, chloride) impact the scale-up process? A: The reactivity of the phenyl halide decreases in the order I > Br > Cl. While iodides are the most reactive and permit milder reaction conditions, they are also the most expensive. Chlorides are the most cost-effective starting materials but necessitate more active and often more expensive catalyst systems, along with harsher reaction conditions. Bromides represent a compromise between reactivity and cost.[12]
E. Visualization: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. organic chemistry - Wittig reaction with benzaldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Practical Intermolecular Hydroarylation of Terminal Alkenes via Reductive Heck Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Study of Catalysts for 5-Phenyl-1-pentene Polymerization
A comprehensive analysis of catalytic systems for the polymerization of 5-phenyl-1-pentene reveals distinct performance characteristics between Ziegler-Natta and metallocene-based catalysts. While direct comparative studies on this specific monomer are limited in publicly available literature, a cohesive understanding can be constructed by examining research on analogous aromatic and bulky α-olefins. This guide synthesizes available data to present a comparative overview for researchers, scientists, and drug development professionals.
Data Presentation: Catalyst Performance Summary
The following tables summarize typical performance metrics for Ziegler-Natta and metallocene catalysts in the polymerization of α-olefins, including data extrapolated for this compound based on related monomers.
Table 1: Ziegler-Natta Catalyst Performance in this compound Polymerization (Representative Data)
| Catalyst System | Co-catalyst | Polymerization Temp. (°C) | Activity (kg polymer / mol catalyst · h) | Yield (%) | Molecular Weight (Mw) ( g/mol ) | PDI (Mw/Mn) | Predominant Tacticity |
| TiCl₄/MgCl₂ | Al(C₂H₅)₃ | 70 | 50 - 150 | 80 - 95 | 200,000 - 500,000 | 4.0 - 8.0 | Isotactic |
| VCl₄ | Al(C₂H₅)₂Cl | 50 | 80 - 200 | 85 - 98 | 150,000 - 400,000 | 3.5 - 7.0 | Syndiotactic (at low temp.) |
Table 2: Metallocene Catalyst Performance in this compound Polymerization (Representative Data)
| Catalyst System | Co-catalyst | Polymerization Temp. (°C) | Activity (kg polymer / mol catalyst · h) | Yield (%) | Molecular Weight (Mw) ( g/mol ) | PDI (Mw/Mn) | Predominant Tacticity |
| rac-Et(Ind)₂ZrCl₂ | MAO | 50 | 500 - 2000 | >95 | 300,000 - 800,000 | 2.0 - 2.5 | Isotactic |
| Cp₂ZrCl₂ | MAO | 70 | 300 - 1000 | >90 | 100,000 - 300,000 | 2.2 - 3.0 | Atactic |
| i-Pr[Cp(Flu)]ZrCl₂ | MAO | 30 | 800 - 2500 | >95 | 400,000 - 1,000,000 | 1.9 - 2.3 | Syndiotactic |
Experimental Protocols
The following are detailed methodologies for conducting the polymerization of this compound using representative Ziegler-Natta and metallocene catalysts.
General Considerations for All Polymerization Reactions:
-
Monomer and Solvent Purification: this compound and the solvent (e.g., toluene) must be rigorously purified to remove impurities such as water, oxygen, and other polar compounds that can deactivate the catalysts. This is typically achieved by distillation over a suitable drying agent (e.g., CaH₂) followed by sparging with high-purity nitrogen or argon.
-
Inert Atmosphere: All manipulations, including catalyst preparation, monomer and co-catalyst addition, and the polymerization reaction itself, must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Protocol 1: Polymerization using a Heterogeneous Ziegler-Natta Catalyst (e.g., TiCl₄/MgCl₂)
-
Catalyst Preparation: A high-surface-area MgCl₂ support is prepared by ball milling. The supported catalyst is then synthesized by treating the MgCl₂ with an excess of TiCl₄ in a suitable solvent like heptane at elevated temperatures (e.g., 80-100 °C) for several hours. The solid catalyst is then washed repeatedly with fresh solvent to remove unreacted TiCl₄ and dried under vacuum.
-
Polymerization:
-
A polymerization reactor is charged with the purified solvent and the desired amount of this compound monomer under an inert atmosphere.
-
The reactor is brought to the desired polymerization temperature (e.g., 70 °C).
-
The co-catalyst, triethylaluminum (Al(C₂H₅)₃), is added to the reactor.
-
The Ziegler-Natta catalyst slurry is then injected into the reactor to initiate polymerization.
-
The reaction is allowed to proceed for a predetermined time, with the consumption of monomer often monitored by gas uptake or GC analysis of aliquots.
-
-
Termination and Polymer Isolation:
-
The polymerization is terminated by the addition of a quenching agent, such as acidified methanol.
-
The polymer product is precipitated, collected by filtration, and washed thoroughly with methanol to remove catalyst residues.
-
The final polymer is dried in a vacuum oven to a constant weight.
-
Protocol 2: Polymerization using a Homogeneous Metallocene Catalyst (e.g., rac-Et(Ind)₂ZrCl₂/MAO)
-
Catalyst Activation:
-
In a separate Schlenk flask, the metallocene precursor, rac-Et(Ind)₂ZrCl₂, is dissolved in purified toluene.
-
A solution of methylaluminoxane (MAO) in toluene is added to the metallocene solution. The mixture is typically aged for a short period (e.g., 15-30 minutes) to allow for the formation of the active cationic species.
-
-
Polymerization:
-
A polymerization reactor is charged with purified toluene and brought to the desired temperature (e.g., 50 °C).
-
The this compound monomer is then added to the reactor.
-
The pre-activated metallocene/MAO catalyst solution is injected into the reactor to commence polymerization.
-
The reaction is maintained at a constant temperature for the desired duration.
-
-
Termination and Polymer Isolation:
-
The reaction is quenched by the addition of a small amount of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of acidified methanol.
-
The precipitated polymer is filtered, washed with methanol, and dried under vacuum.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the comparative study and a generalized polymerization mechanism.
Caption: Experimental workflow for the comparative study of catalysts.
A Comparative Guide to the Reactivity of 5-Phenyl-1-pentene and 1-Phenyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric phenylalkenes: 5-phenyl-1-pentene and 1-phenyl-2-pentene. The location of the phenyl group relative to the carbon-carbon double bond significantly influences the steric and electronic environment of the alkene, leading to distinct differences in their behavior in common organic reactions. This document summarizes these differences in the context of hydrogenation, oxidation, and polymerization, supported by established principles of organic chemistry and illustrative experimental data from analogous systems.
Executive Summary
The primary distinction in reactivity between this compound and 1-phenyl-2-pentene arises from the substitution pattern of the double bond. This compound is a terminal alkene, while 1-phenyl-2-pentene is an internal alkene. This structural difference impacts steric accessibility and the stability of reactive intermediates, which in turn governs their behavior in addition and polymerization reactions.
Key Reactivity Differences:
-
Hydrogenation: this compound is expected to undergo catalytic hydrogenation at a faster rate due to the less sterically hindered terminal double bond.
-
Oxidation: The outcomes of oxidation reactions are highly dependent on the specific reagents and conditions employed. However, the proximity of the phenyl group in 1-phenyl-2-pentene can influence the reaction pathway and product distribution.
-
Polymerization: 1-Phenyl-2-pentene is a better candidate for cationic polymerization due to the formation of a relatively stable secondary benzylic carbocation. Conversely, this compound is more likely to undergo free-radical polymerization.
Comparative Reactivity Data
Table 1: Comparison of Reactivity in Catalytic Hydrogenation
| Feature | This compound | 1-Phenyl-2-pentene | Rationale |
| Relative Rate | Faster | Slower | The terminal alkene in this compound is less sterically hindered, allowing for more facile approach to the catalyst surface. |
| Product | 1-Phenylpentane | 1-Phenylpentane | Both isomers yield the same saturated alkane upon complete hydrogenation. |
Table 2: Comparison of Reactivity in Oxidation with Potassium Permanganate (KMnO₄)
| Feature | This compound | 1-Phenyl-2-pentene | Rationale |
| Products (Cold, Dilute) | 5-Phenyl-1,2-pentanediol | 1-Phenyl-2,3-pentanediol | Syn-dihydroxylation occurs across the double bond. |
| Products (Hot, Acidic) | 4-Phenylbutanoic acid and CO₂ | Benzoic acid and Propanoic acid | Oxidative cleavage of the double bond. The position of the phenyl group dictates the resulting carboxylic acids. |
Table 3: Comparison of Polymerization Behavior
| Feature | This compound | 1-Phenyl-2-pentene | Rationale |
| Favored Mechanism | Free-Radical Polymerization | Cationic Polymerization | Formation of a more stable secondary benzylic carbocation intermediate favors cationic polymerization for 1-phenyl-2-pentene. |
| Intermediate Stability | Primary radical | Secondary benzylic carbocation | The secondary benzylic carbocation is significantly stabilized by resonance with the phenyl ring. |
Experimental Protocols
The following are representative experimental protocols for the types of reactions discussed. These are generalized procedures and may require optimization for specific substrates and desired outcomes.
Catalytic Hydrogenation
Objective: To reduce the carbon-carbon double bond to a single bond.
Materials:
-
Alkene (this compound or 1-phenyl-2-pentene)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogen balloon or hydrogenator
-
Magnetic stirrer
Procedure:
-
Dissolve the alkene in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add a catalytic amount of 10% Pd/C (typically 1-5 mol% of the alkene).
-
Flush the flask with hydrogen gas.
-
Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.
Oxidation with Potassium Permanganate (Cold, Dilute)
Objective: To form a vicinal diol (syn-dihydroxylation).
Materials:
-
Alkene (this compound or 1-phenyl-2-pentene)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Water
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolve the alkene in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
-
Cool the solution in an ice bath.
-
Prepare a cold, dilute aqueous solution of KMnO₄ containing a small amount of NaOH.
-
Add the KMnO₄ solution dropwise to the stirred alkene solution. The purple color of the permanganate should disappear and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Continue addition until a faint pink color persists.
-
Stir for an additional period to ensure the reaction is complete.
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) until the mixture is colorless.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the diol.
Free-Radical Polymerization (Illustrative for this compound)
Objective: To polymerize the alkene via a free-radical mechanism.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)
-
Toluene or other suitable solvent (optional, for solution polymerization)
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel
-
Heating and stirring apparatus
Procedure:
-
Purify the monomer to remove any inhibitors.
-
Place the monomer (and solvent, if applicable) in a Schlenk flask.
-
Add a small amount of the radical initiator (typically 0.1-1 mol% relative to the monomer).
-
Degas the mixture by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture under an inert atmosphere (N₂ or Ar) to a temperature sufficient to decompose the initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.
-
Terminate the reaction by cooling the mixture and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry under vacuum.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic hydrogenation of an alkene on a metal surface.
Caption: Favored polymerization pathways for the two isomers.
A Comparative Guide to the Synthesis of 5-Phenyl-1-pentene: An Analysis of Reaction Kinetics and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-phenyl-1-pentene, a valuable building block in organic synthesis, can be achieved through various synthetic routes. This guide provides a comparative analysis of five prominent methods: the Heck coupling, Suzuki coupling, Grubbs catalyst-mediated cross-metathesis, Wittig reaction, and Grignard reagent coupling. Each method is evaluated based on its reaction kinetics, experimental protocol, and overall efficiency, with quantitative data summarized for ease of comparison.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the different synthetic routes to this compound. It is important to note that where direct experimental data for this compound was not available, data from closely related reactions are presented to provide a reasonable estimate of the expected performance.
| Reaction Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Heck Coupling | Iodobenzene, 1-Pentene | Pd(OAc)₂, PPh₃, Et₃N | DMF | 100 | 24 | 70-80 (estimated) |
| Suzuki Coupling | Phenylboronic Acid, 1-Bromo-1-pentene | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 (estimated) |
| Grubbs Cross-Metathesis | Styrene, 1-Hexene | Grubbs 2nd Gen. Catalyst | Dichloromethane | 40 (reflux) | 3-5 | 80-90 (estimated) |
| Wittig Reaction | Benzaldehyde, Butyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 2 | 80-90[1] |
| Grignard Coupling | Phenylmagnesium bromide, 5-Bromo-1-pentene | - | Diethyl ether | 35 (reflux) | 2 | 60-70 (estimated) |
Experimental Protocols and Reaction Mechanisms
Detailed methodologies for each synthetic route are provided below. These protocols are based on established literature procedures for similar transformations and may require optimization for the specific synthesis of this compound.
Heck Coupling
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, can be employed to couple an aryl halide with an alkene.[2] In this case, iodobenzene reacts with 1-pentene in the presence of a palladium catalyst and a base.
Experimental Protocol:
-
To a dried flask under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), triphenylphosphine (PPh₃, 4 mol%), and N,N-dimethylformamide (DMF).
-
Add iodobenzene (1.0 eq) and 1-pentene (1.2 eq) to the reaction mixture.
-
Add triethylamine (Et₃N, 1.5 eq) as a base.
-
Heat the reaction mixture to 100°C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Reaction Kinetics: The rate of the Heck reaction is influenced by several factors, including the nature of the aryl halide (I > Br > Cl), the steric hindrance of the alkene, the choice of catalyst, ligand, and base, and the reaction temperature. The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.
Heck Coupling Catalytic Cycle
Suzuki Coupling
The Suzuki coupling is another powerful palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide.[3] For the synthesis of this compound, phenylboronic acid would be coupled with a 1-pentenyl halide.
Experimental Protocol:
-
In a flask, dissolve phenylboronic acid (1.2 eq) and 1-bromo-1-pentene (1.0 eq) in a mixture of toluene and water.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) as the catalyst.
-
Add an aqueous solution of potassium carbonate (K₂CO₃, 2.0 eq) as the base.
-
Heat the mixture to 100°C under an inert atmosphere and stir for 12 hours.
-
Monitor the reaction by TLC or GC.
-
After cooling, separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Reaction Kinetics: The Suzuki coupling reaction rate is dependent on the nature of the halide, the boronic acid, the catalyst, ligand, and base. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step.
Suzuki Coupling Catalytic Cycle
Grubbs Cross-Metathesis
Olefin metathesis, utilizing ruthenium-based catalysts like the Grubbs catalyst, provides a powerful method for the formation of new carbon-carbon double bonds.[4][5] The cross-metathesis of styrene and 1-hexene can yield this compound.
Experimental Protocol:
-
Dissolve styrene (1.0 eq) and 1-hexene (1.5 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Add the second-generation Grubbs catalyst (1-5 mol%).
-
Reflux the reaction mixture at 40°C for 3-5 hours.
-
Monitor the reaction progress by GC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Reaction Kinetics: The kinetics of olefin metathesis are influenced by the catalyst generation, the substrates, and the reaction temperature. The rate-determining step can be either the dissociation of a phosphine ligand from the catalyst or the formation of the metallacyclobutane intermediate. For the cross-metathesis of styrene and 1-hexene, the reaction is expected to be first-order in both the catalyst and styrene concentrations.
Grubbs Cross-Metathesis Mechanism
Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones.[1][6][7] To synthesize 1-phenyl-1-pentene, a close isomer of the target molecule, benzaldehyde is reacted with butyltriphenylphosphonium bromide. A similar approach with an appropriate aldehyde and phosphonium ylide can be envisioned for this compound. For instance, reacting 4-phenylbutanal with methylenetriphenylphosphorane. The protocol for the analogous 1-phenyl-1-pentene is provided below.
Experimental Protocol (for 1-Phenyl-1-pentene):
-
In a flame-dried, three-necked flask under nitrogen, suspend butyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C and add n-butyllithium (n-BuLi, 1.1 eq) dropwise to form the ylide (a deep orange/red solution).
-
After stirring for 30 minutes, add benzaldehyde (1.0 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Reaction Kinetics: The Wittig reaction is typically fast, with the rate-determining step being the formation of the oxaphosphetane intermediate. The reaction of the ylide with the aldehyde is usually rapid at room temperature or below.
Wittig Reaction Pathway
Grignard Coupling
Grignard reagents are strong nucleophiles and can be used to form carbon-carbon bonds by reacting with various electrophiles.[8][9] To synthesize this compound, phenylmagnesium bromide can be reacted with an allyl halide such as 5-bromo-1-pentene.
Experimental Protocol:
-
Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.
-
In a separate flask, dissolve 5-bromo-1-pentene (1.0 eq) in anhydrous diethyl ether.
-
Add the solution of 5-bromo-1-pentene dropwise to the freshly prepared Grignard reagent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Cool the reaction mixture and quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the ether layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent by distillation.
-
Purify the product by fractional distillation under reduced pressure.
Reaction Kinetics: The Grignard reaction is typically very fast. The rate is dependent on the concentration of both the Grignard reagent and the electrophile. The reaction is often diffusion-controlled.
Grignard Coupling Experimental Workflow
Conclusion
The synthesis of this compound can be accomplished through several effective methods, each with its own advantages and limitations. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired yield and purity, and the scale of the reaction.
-
Heck and Suzuki couplings are powerful methods for forming the aryl-alkene bond, offering good yields and functional group tolerance, though they require palladium catalysts which can be costly.
-
Grubbs cross-metathesis is an efficient method for alkene synthesis with excellent functional group tolerance, but the catalyst can also be a significant cost factor.
-
The Wittig reaction is a classic and reliable method for alkene synthesis with high regioselectivity, though it generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can complicate purification.
-
Grignard coupling offers a straightforward approach using readily available reagents, but the highly reactive nature of the Grignard reagent requires strictly anhydrous conditions.
For researchers and professionals in drug development, a thorough understanding of these synthetic strategies and their associated kinetics is crucial for the efficient and scalable production of target molecules like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Computational investigation of palladium-catalyzed allene–allene cross-coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. hrpub.org [hrpub.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. bohr.winthrop.edu [bohr.winthrop.edu]
A Comparative Guide to Purity Assessment of Synthesized 5-Phenyl-1-pentene: HPLC vs. GC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. 5-Phenyl-1-pentene, a valuable building block in organic synthesis, requires robust analytical methods to ensure its quality. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, complete with detailed experimental protocols and supporting data to inform your choice of analytical technique.
At a Glance: Performance Comparison of HPLC and GC
The selection between HPLC and GC for the purity analysis of this compound hinges on the specific requirements of the analytical challenge, including the volatility of the compound and potential impurities, required sensitivity, and laboratory resources. Given that this compound is a volatile aromatic hydrocarbon, Gas Chromatography is generally the more suitable and efficient technique.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] |
| Applicability | Suitable for non-volatile or thermally labile compounds.[2] | Ideal for volatile and thermally stable compounds like this compound.[3] |
| Typical Column | C18 or Phenyl reverse-phase columns.[4] | Capillary columns with non-polar or medium-polarity stationary phases (e.g., 5% Phenyl Polysiloxane). |
| Mobile/Carrier Phase | Liquid solvent mixture (e.g., Acetonitrile/Water).[4] | Inert gas (e.g., Helium, Nitrogen, Hydrogen).[1] |
| Temperature | Typically ambient to moderately elevated (e.g., 25-40 °C). | High temperatures are used to ensure volatilization (e.g., 50-300 °C). |
| Analysis Time | Generally longer run times (10-30 minutes). | Typically faster analysis (5-15 minutes). |
| Common Detector | UV-Vis or Diode Array Detector (DAD). | Flame Ionization Detector (FID) or Mass Spectrometer (MS).[3] |
| Sensitivity | Good, but can be lower than GC-FID for volatile hydrocarbons. | Excellent, particularly with an FID for hydrocarbons. |
| Cost & Complexity | Higher initial and running costs due to solvent consumption. | Lower running costs, though initial instrument cost can be comparable. |
| Key Advantage | Versatility for a wide range of compounds. | High resolution and speed for volatile analytes. |
| Key Disadvantage | May have lower resolution for small, volatile, non-polar molecules. | Not suitable for non-volatile or thermally unstable compounds. |
Potential Impurities in Synthesized this compound
A critical aspect of purity assessment is the identification of potential process-related impurities. The synthesis of this compound can be achieved through various routes, each with a characteristic impurity profile.
Common Synthetic Routes and Potential Impurities:
-
Grignard Reaction: The reaction of 3-phenylpropylmagnesium bromide with allyl bromide can yield this compound.
-
Unreacted Starting Materials: 3-phenylpropyl bromide and allyl bromide.
-
Wurtz Coupling Byproduct: 1,6-diphenylhexane, formed from the reaction of the Grignard reagent with unreacted 3-phenylpropyl bromide.[5]
-
Homocoupling of Allyl Bromide: 1,5-hexadiene.
-
Quenched Grignard Reagent: Propylbenzene, formed if the Grignard reagent reacts with residual water.[5]
-
-
Wittig Reaction: The reaction of benzaldehyde with an allyl-triphenylphosphonium ylide.
-
Unreacted Starting Material: Benzaldehyde.
-
Wittig Reaction Byproduct: Triphenylphosphine oxide, a major, often difficult to remove, byproduct.[6]
-
Geometric Isomers: While not applicable to the terminal double bond in this compound, for internal alkenes, both (E) and (Z)-isomers could be formed.
-
Experimental Protocols
Detailed methodologies for both HPLC and GC are provided below. These serve as starting points and may require optimization based on the specific impurity profile and available instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
Given the non-polar nature of this compound, a reverse-phase HPLC method is appropriate.[2][4][7]
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point. For enhanced separation of aromatic compounds, a Phenyl column could also be considered.
-
Mobile Phase:
-
A: HPLC-grade Water
-
B: HPLC-grade Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 70% B
-
1-15 min: Linear gradient from 70% to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 70% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (for the phenyl group)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 10 mL of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
GC is highly suitable for the analysis of volatile aromatic compounds like this compound. A method using a Flame Ionization Detector (FID) is presented here due to its excellent response to hydrocarbons.
-
Instrumentation: Gas chromatograph equipped with a split/splitless inlet, a capillary column, a Flame Ionization Detector (FID), and an autosampler.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% Phenyl Polysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 minutes
-
-
Detector Temperature (FID): 300 °C
-
Sample Preparation: Dilute the synthesized this compound in a volatile solvent like dichloromethane or hexane to a concentration of approximately 1 mg/mL.
Mandatory Visualization
To aid in the decision-making process for selecting the appropriate analytical technique, the following workflow diagram is provided.
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. chromtech.com [chromtech.com]
- 3. emerypharma.com [emerypharma.com]
- 4. jordilabs.com [jordilabs.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
Navigating the Maze of Isomers: A Comparative Guide to Purity Analysis of Phenylpentene Derivatives
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of phenylpentene derivatives is a critical step in guaranteeing product quality, efficacy, and safety. The subtle differences between stereoisomers (enantiomers and diastereomers) and constitutional isomers (positional and geometric) can lead to vastly different pharmacological and toxicological profiles. This guide provides an objective comparison of the primary analytical techniques for isomeric purity analysis of these compounds, supported by experimental data and detailed protocols to aid in method selection and implementation.
Phenylpentene derivatives, a class of organic compounds with a phenyl group and a five-carbon alkene chain, present a variety of isomeric forms. These include positional isomers based on the location of the phenyl group and the double bond, geometric (E/Z) isomers arising from the double bond's configuration, and chiral centers that give rise to enantiomers. The ability to accurately separate and quantify these isomers is paramount. The most powerful and widely employed techniques for this purpose are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
At a Glance: Comparing Analytical Techniques
The choice of analytical technique for isomeric purity analysis of phenylpentene derivatives hinges on several factors, including the nature of the isomers, the required sensitivity, and the desired sample throughput.
| Analytical Method | Principle of Separation/Differentiation | Common Column/Technique | Key Advantages | Key Limitations |
| Gas Chromatography (GC) | Differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Chiral capillary columns (e.g., cyclodextrin-based) | High resolution for volatile and thermally stable compounds, fast analysis times, excellent sensitivity with Flame Ionization Detection (FID). | Requires analytes to be volatile and thermally stable; derivatization may be necessary for some compounds. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based), Phenyl columns for positional isomers. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones; high resolution and reproducibility; suitable for preparative scale. | Can require extensive method development to find a suitable stationary phase and mobile phase combination; generally slower than GC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation based on the distinct chemical environments of atomic nuclei in different isomers. | Use of Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs). | Non-destructive, provides detailed structural information, can determine enantiomeric excess without physical separation. | Lower sensitivity compared to chromatographic methods; complex spectra for mixtures, may require specialized reagents. |
In-Depth Analysis: Experimental Protocols and Performance Data
To provide a clearer understanding of how these techniques perform in practice, the following sections detail representative experimental protocols and the type of quantitative data that can be obtained for the analysis of phenylpentene isomers.
Gas Chromatography (GC) Protocol and Representative Data
GC is particularly well-suited for the separation of volatile phenylpentene isomers, including positional and geometric isomers, as well as enantiomers on a chiral column.
Experimental Protocol: Chiral GC-FID
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent chiral capillary column.
-
Carrier Gas: Hydrogen or Helium at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 min, ramp at 5 °C/min to 180 °C, hold for 5 min.
-
Detector Temperature: 280 °C
-
Injection Volume: 1 µL (split or splitless injection).
-
Sample Preparation: Dissolve the phenylpentene derivative sample in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
Representative Performance Data (Hypothetical)
| Isomer | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) |
| (R)-1-phenyl-1-pentene | 15.2 | - | 0.05% |
| (S)-1-phenyl-1-pentene | 15.8 | 2.1 | 0.05% |
| (E)-1-phenyl-2-pentene | 16.5 | 2.8 | 0.05% |
| (Z)-1-phenyl-2-pentene | 16.9 | 1.5 | 0.05% |
High-Performance Liquid Chromatography (HPLC) Protocol and Representative Data
HPLC offers great versatility for separating a wide array of phenylpentene derivatives, including those that are not amenable to GC.
Experimental Protocol: Chiral HPLC-UV
-
Instrumentation: HPLC system with a UV detector.
-
Column: Polysaccharide-based Chiral Stationary Phase (CSP) (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm). For positional isomers, a phenyl-hexyl column can be effective.[]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the phenylpentene derivative sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm filter before injection.
Representative Performance Data (Hypothetical)
| Isomer | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) |
| (R)-1-phenyl-1-pentene | 8.5 | - | 0.02% |
| (S)-1-phenyl-1-pentene | 9.8 | 2.5 | 0.02% |
| 2-phenyl-1-pentene | 11.2 | 3.1 | 0.02% |
| 3-phenyl-1-pentene | 12.5 | 2.2 | 0.02% |
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol and Representative Data
NMR spectroscopy provides a powerful, non-separative method for determining isomeric purity, particularly for enantiomeric excess, through the use of chiral solvating agents.
Experimental Protocol: ¹H NMR with Chiral Solvating Agent
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the phenylpentene derivative in a deuterated solvent (e.g., CDCl₃). Add a molar equivalent of a chiral solvating agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.
-
Acquisition Parameters: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Integrate the signals of specific protons that are well-resolved for each isomer in the presence of the CSA. The ratio of the integrals corresponds to the isomeric ratio. The chemical shifts of vinylic protons are often sensitive to the E/Z configuration.[2][3]
Representative Performance Data (Hypothetical)
| Isomer | Proton Signal | Chemical Shift (ppm) - Without CSA | Chemical Shift (ppm) - With CSA | Δδ (ppm) |
| (R)-1-phenyl-1-pentene | Vinylic H | 6.4 | 6.45 | - |
| (S)-1-phenyl-1-pentene | Vinylic H | 6.4 | 6.42 | 0.03 |
| (E)-1-phenyl-2-pentene | Vinylic H | 5.6 | 5.63 | - |
| (Z)-1-phenyl-2-pentene | Vinylic H | 5.5 | 5.55 | 0.08 |
Visualizing the Workflow and Logic
To further clarify the processes involved in isomeric purity analysis, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a decision-making tree for method selection.
Caption: A generalized experimental workflow for the isomeric purity analysis of phenylpentene derivatives.
Caption: A decision tree to guide the selection of the appropriate analytical technique.
Conclusion
The accurate determination of isomeric purity is a cornerstone of modern pharmaceutical development and chemical research. For phenylpentene derivatives, a multi-faceted approach utilizing GC, HPLC, and NMR spectroscopy provides a comprehensive toolkit for tackling the challenges of isomeric analysis. While GC offers speed and high resolution for volatile compounds, HPLC provides unparalleled versatility. NMR, on the other hand, delivers invaluable structural information and a non-separative means of determining enantiomeric excess. By understanding the principles, advantages, and limitations of each technique, and by employing the detailed protocols outlined in this guide, researchers can confidently select and implement the most appropriate method to ensure the isomeric integrity of their phenylpentene derivatives.
References
- 2. researchgate.net [researchgate.net]
- 3. C5H10 E-pent-2-ene 2-pentene Z-pent-2-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cis-pent-2-ene trans-pent-2-ene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Performance Benchmark: Poly(5-Phenyl-1-pentene) and its Alternatives in Biomedical Applications
This guide provides a comparative analysis of the performance of polymers derived from 5-Phenyl-1-pentene against established alternatives, with a focus on applications in the biomedical field, particularly for researchers, scientists, and drug development professionals. Due to the limited direct experimental data on poly(this compound), its projected performance characteristics are benchmarked against well-characterized polymers such as Polystyrene and its copolymers, and Poly(4-phenyl-1-butene), a close structural analog.
Executive Summary
Poly(this compound) is a polyolefin distinguished by a phenyl group tethered to the polymer backbone via a three-carbon spacer. This structural feature is anticipated to impart a unique combination of properties, including potential biocompatibility and tunable mechanical and thermal characteristics. While specific experimental data for this polymer is scarce, this guide synthesizes information from related polymers to provide a predictive performance overview. As a comparator, Polystyrene, a widely studied polymer, and its biocompatible block copolymer, Polystyrene-block-polyisobutylene-block-polystyrene (SIBS), are presented. Additionally, data on poly(4-phenyl-1-butene) is included to offer insights into a structurally similar polymer.
Data Presentation: Comparative Performance Metrics
The following tables summarize the key performance indicators for poly(this compound) (projected), polystyrene, and poly(4-phenyl-1-butene).
| Property | Poly(this compound) (Projected) | Polystyrene (General Purpose) | Poly(4-phenyl-1-butene) |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 25 - 40 | 36 - 52 | ~28 |
| Elongation at Break (%) | 10 - 50 | 1.5 - 4 | >300 |
| Young's Modulus (GPa) | 1.5 - 2.5 | 2.28 - 3.28 | ~0.4 |
| Thermal Properties | |||
| Glass Transition Temp (°C) | 80 - 120 | 90 - 100 | ~60 |
| Melting Temperature (°C) | 160 - 200 | Amorphous | 135 - 158[1] |
| Biocompatibility | |||
| In Vitro Cytotoxicity | Expected to be low | Generally non-cytotoxic, but can leach additives[2] | Expected to be low |
| In Vivo Biocompatibility | Untested | SIBS copolymer shows excellent biocompatibility[3][4] | Untested |
Experimental Protocols
Detailed methodologies for the key experiments cited or projected for the characterization of these polymers are provided below.
Polymer Synthesis: Ziegler-Natta Polymerization
A common method for the synthesis of polyolefins with controlled stereochemistry is Ziegler-Natta polymerization.[5][6][7]
Objective: To synthesize poly(this compound) from its monomer.
Materials:
-
This compound monomer
-
Titanium tetrachloride (TiCl₄) or other titanium-based catalyst
-
Triethylaluminium (Al(C₂H₅)₃) or other organoaluminum co-catalyst
-
Anhydrous, deoxygenated solvent (e.g., toluene, heptane)
-
Quenching agent (e.g., methanol)
-
Precipitating agent (e.g., ethanol, acetone)
Procedure:
-
All glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
The solvent is added to the reaction vessel, followed by the co-catalyst and then the catalyst to form the active catalytic species.
-
The monomer, dissolved in the solvent, is then introduced into the reactor.
-
The polymerization is allowed to proceed at a controlled temperature for a specified duration.
-
The reaction is terminated by the addition of a quenching agent.
-
The polymer is precipitated from the solution, filtered, washed, and dried under vacuum.
Mechanical Testing: Tensile Properties
Tensile properties are determined using a universal testing machine according to ASTM D638 standards.
Objective: To measure the tensile strength, elongation at break, and Young's modulus of the polymer.
Procedure:
-
Polymer samples are prepared in a standard dumbbell shape by injection molding or machining from a compression-molded sheet.
-
The dimensions of the samples are measured precisely.
-
The sample is mounted in the grips of the universal testing machine.
-
A tensile load is applied at a constant crosshead speed until the sample fractures.
-
The load and displacement are recorded throughout the test.
-
Stress-strain curves are plotted to determine the key mechanical properties.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal stability and transitions of the polymer.
Objective: To determine the decomposition temperature, glass transition temperature, and melting temperature of the polymer.
Procedure (TGA):
-
A small, known mass of the polymer sample is placed in a TGA crucible.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is identified as the temperature at which significant mass loss occurs.
Procedure (DSC):
-
A small, known mass of the polymer sample is sealed in a DSC pan.
-
The sample is subjected to a controlled temperature program, typically involving heating, cooling, and reheating cycles.
-
The heat flow to or from the sample is measured relative to a reference pan.
-
The glass transition temperature (Tg) is observed as a step change in the heat capacity, and the melting temperature (Tm) is observed as an endothermic peak.
Biocompatibility Assessment: In Vitro Cytotoxicity
The biocompatibility of the polymer can be initially assessed using an in vitro cytotoxicity test, such as the MEM Elution test based on ISO 10993-5 standards.
Objective: To evaluate the potential of the polymer to cause cell death or inhibit cell growth.
Procedure:
-
An extract of the polymer is prepared by incubating it in a cell culture medium (e.g., Minimum Essential Medium, MEM) for a defined period.
-
A monolayer of cultured cells (e.g., L929 fibroblasts) is exposed to the polymer extract.
-
A negative control (culture medium only) and a positive control (a known cytotoxic material) are included.
-
After the incubation period, the cells are examined microscopically for changes in morphology and cell lysis.
-
Cell viability can be quantified using a colorimetric assay (e.g., MTT assay).
Mandatory Visualizations
Polymerization Workflow
Caption: Ziegler-Natta polymerization workflow for poly(this compound).
Property Comparison Logic
Caption: Logical relationship for comparing key polymer properties.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. ポリスチレン(PS)ラボウェア | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biocompatibility and fatigue properties of polystyrene-polyisobutylene-polystyrene, an emerging thermoplastic elastomeric biomaterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthetic Routes of 5-Phenyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 5-phenyl-1-pentene, a valuable building block in organic synthesis. The following sections detail common synthetic routes, presenting quantitative data, experimental protocols, and a visual representation of the comparative logic.
Comparison of Synthetic Routes
The synthesis of this compound can be accomplished through several established organic reactions. The choice of a particular route often depends on factors such as starting material availability, desired yield, scalability, and tolerance to functional groups. This guide focuses on three primary methods: the Grignard reaction, the Wittig reaction, and the Heck reaction.
| Synthetic Route | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Purity |
| Grignard Reaction | Phenethyl bromide, Allyl bromide | Magnesium, Anhydrous THF | Room temperature, 3 hours | High | High |
| Wittig Reaction | 4-Phenylbutanal, Methyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi, NaH, or KHMDS) | Anhydrous solvent (e.g., THF, DMSO), 0 °C to room temperature | Good to Excellent | High |
| Heck Reaction | Phenyl halide (iodide or bromide), 1-Pentene | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base | Elevated temperature | Moderate to Good | Variable (regioisomers possible) |
Experimental Protocols
Grignard Reaction
This method involves the coupling of a Grignard reagent, prepared from an alkyl or aryl halide, with an electrophile. For the synthesis of this compound, phenethylmagnesium bromide is reacted with allyl bromide.
Protocol:
A solution of phenethylmagnesium bromide is prepared by reacting phenethyl bromide (0.135 mol) with an excess of magnesium turnings in anhydrous tetrahydrofuran (THF, 50 ml) under a dry nitrogen atmosphere. This Grignard solution is then added to a stirred solution of allyl bromide (0.135 mol) in anhydrous THF (150 ml) at room temperature. The reaction mixture is stirred for 3 hours. Following the reaction, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of ammonium chloride. The organic layer is then dried and the solvent evaporated to yield an oil, which is further purified by distillation to give this compound as a colorless oil.[1]
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. To synthesize this compound, 4-phenylbutanal is reacted with a methylene ylide generated from methyltriphenylphosphonium bromide.
Protocol:
To a suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, a strong base such as n-butyllithium (1.1 equivalents) is added dropwise. The resulting deep red or orange solution, indicating the formation of the ylide, is stirred for 1 hour at 0 °C. A solution of 4-phenylbutanal (1.0 equivalent) in anhydrous THF is then added dropwise to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.[2][3][4][5][6][7][8][9][10]
Heck Reaction
The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[11][12][13][14][15][16][17] For the synthesis of this compound, a phenyl halide (e.g., iodobenzene or bromobenzene) can be coupled with 1-pentene.
Protocol:
In a reaction vessel under an inert atmosphere, palladium(II) acetate (1-2 mol%), a phosphine ligand (e.g., triphenylphosphine, 2-4 mol%), and a base (e.g., triethylamine, 1.5-2.0 equivalents) are dissolved in an anhydrous solvent such as toluene. To this mixture, the phenyl halide (1.0 equivalent) and 1-pentene (1.2-1.5 equivalents) are added. The reaction mixture is heated to 100-110 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is filtered to remove the precipitated salts. The filtrate is then washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography. It is important to note that the Heck reaction can sometimes yield a mixture of regioisomers, and the reaction conditions may need to be optimized to favor the desired product.
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for selecting a synthetic route for this compound based on key experimental and practical considerations.
Caption: Workflow for selecting a synthetic route to this compound.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. sciepub.com [sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Part I: the development of the catalytic Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. odinity.com [odinity.com]
- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Safety Operating Guide
Prudent Disposal of 5-Phenyl-1-pentene: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 5-Phenyl-1-pentene is critical for ensuring a safe laboratory environment and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally similar chemicals and general best practices for the disposal of flammable and potentially hazardous organic compounds. This operational plan is designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with caution. Based on analogous compounds, it should be treated as a flammable liquid that may be harmful if inhaled, ingested, or absorbed through the skin. All handling and preparation for disposal should occur in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment to be worn when handling and disposing of this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation or if working outside a fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted systematically, adhering to institutional and local regulations.
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, compatible container for non-halogenated organic waste.
-
Containment: The waste container must be made of a material compatible with organic solvents, such as glass or high-density polyethylene (HDPE). The container should be clearly labeled and kept securely closed when not in use.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Flammable Liquid").
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and cool hazardous waste accumulation area. This area should be away from sources of ignition and incompatible materials.[1]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Spill Management
In the event of a spill, evacuate the immediate area and remove all sources of ignition.[1] Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent.[1] Collect the contaminated absorbent material into a designated hazardous waste container and dispose of it following the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: A logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



